2-((4-Iodo-1H-pyrazol-1-YL)methyl)pyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(4-iodopyrazol-1-yl)methyl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8IN3/c10-8-5-12-13(6-8)7-9-3-1-2-4-11-9/h1-6H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMOKTRJYBYNYDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CN2C=C(C=N2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8IN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60682028 | |
| Record name | 2-[(4-Iodo-1H-pyrazol-1-yl)methyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60682028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1215206-19-1 | |
| Record name | Pyridine, 2-[(4-iodo-1H-pyrazol-1-yl)methyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1215206-19-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(4-Iodo-1H-pyrazol-1-yl)methyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60682028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 4 Iodo 1h Pyrazol 1 Yl Methyl Pyridine and Analogues
Direct Synthesis Strategies
Direct synthesis strategies focus on the efficient construction of the target molecule by forming the key bonds in the final steps of the synthesis. These methods include the N-alkylation of a pyrazole (B372694) ring, formation of the methylene (B1212753) bridge, and selective iodination.
N-Alkylation Routes for Pyrazole Attachment to Pyridine (B92270)
The formation of the N-C bond between the pyrazole and the pyridine-containing fragment is a crucial step. The N-alkylation of pyrazoles is a widely employed method in the synthesis of various pyrazole derivatives. researchgate.netgoogle.com In the context of 2-((4-Iodo-1H-pyrazol-1-YL)methyl)pyridine, this would typically involve the reaction of 4-iodopyrazole (B32481) with a suitable 2-(halomethyl)pyridine, such as 2-(chloromethyl)pyridine (B1213738) or 2-(bromomethyl)pyridine.
The reaction is generally carried out in the presence of a base to deprotonate the pyrazole nitrogen, thereby facilitating its nucleophilic attack on the electrophilic methylene carbon of the pyridine derivative. Common bases used for this transformation include sodium hydride (NaH), potassium carbonate (K₂CO₃), and triethylamine (B128534) (Et₃N). The choice of solvent can influence the reaction rate and yield, with polar aprotic solvents like dimethylformamide (DMF), acetonitrile (B52724) (MeCN), and tetrahydrofuran (B95107) (THF) being frequently utilized. researchgate.net
A significant challenge in the N-alkylation of unsymmetrical pyrazoles is the potential for the formation of regioisomers (N1 and N2 alkylation). However, the regioselectivity of the alkylation of 3-substituted pyrazoles can often be controlled, with steric and electronic factors of the substituents playing a key role. nih.gov
Methylene Bridge Formation in Pyrazolylpyridine Systems
The methylene bridge connecting the pyrazole and pyridine rings is a key structural feature. An alternative to the direct N-alkylation with a pre-formed methylene-containing pyridine is the in-situ formation of this bridge. One such approach involves the reaction of a pyrazole salt with pyridine-2-aldehyde. researchgate.net For instance, the reaction of pyrazole with sodium hydride to form the sodium salt, followed by treatment with pyridine-2-aldehyde in the presence of a catalyst, can lead to the formation of a bis(pyrazol-1-yl)methyl)pyridine derivative. researchgate.net While this specific example leads to a different final product, the underlying principle of forming a C-N bond and a C-C bond in a tandem process illustrates a potential strategy for constructing the desired methylene-linked system.
Selective Iodination Methodologies on Pyrazole or Pyridine Rings
Another direct synthetic route involves the late-stage introduction of the iodine atom onto a pre-assembled 2-((1H-pyrazol-1-yl)methyl)pyridine scaffold. The selective iodination of pyrazoles is a well-established transformation. researchgate.net Various iodinating agents can be employed, such as iodine in the presence of an oxidizing agent like ceric ammonium (B1175870) nitrate (B79036) (CAN) or N-iodosuccinimide (NIS). researchgate.net The regioselectivity of the iodination is influenced by the substituents present on the pyrazole ring. In the case of an unsubstituted pyrazole ring, iodination typically occurs at the C4 position.
A robust three-step synthesis reported for the analogue 4-(4-iodo-1H-pyrazol-1-yl)piperidine involves the nucleophilic aromatic substitution of 4-chloropyridine (B1293800) with pyrazole, followed by hydrogenation of the pyridine ring, and finally, iodination of the pyrazole moiety. researchgate.net This sequence highlights the feasibility of a late-stage iodination step.
Precursor-Based Synthetic Approaches
Precursor-based methods rely on the synthesis and purification of key intermediates which are then coupled to form the final product. This approach can offer better control over the final structure and may simplify purification processes.
Utilization of 4-Iodopyrazole Building Blocks
The use of pre-synthesized 4-iodopyrazole is a common and effective strategy. 4-Iodopyrazole is a valuable building block in organic synthesis. researchgate.net Various methods for its preparation have been reported, including the electrophilic cyclization of α,β-alkynic hydrazones with molecular iodine. researchgate.net Another method involves the direct iodination of pyrazole using iodine and an oxidizing agent. researchgate.net Once obtained, 4-iodopyrazole can be reacted with a suitable 2-(halomethyl)pyridine derivative to afford the target compound.
| Starting Material | Reagent | Product | Reference |
| Pyrazole | I₂ / NaHCO₃ | 4-Iodopyrazole | researchgate.net |
| α,β-Alkynic Hydrazone | I₂ | 4-Iodopyrazole | researchgate.net |
Application of 2-(Halomethyl)pyridine Intermediates
The other key precursor is a 2-(halomethyl)pyridine, most commonly 2-(chloromethyl)pyridine or its hydrochloride salt. These compounds serve as the electrophilic partner in the N-alkylation reaction. 2-(Chloromethyl)pyridine can be prepared from 2-methylpyridine (B31789) through various methods, including reaction with N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂). The hydrochloride salt is often used due to its stability.
The reaction of 4-iodopyrazole with 2-(chloromethyl)pyridine hydrochloride would typically require a base to both neutralize the hydrochloride and deprotonate the pyrazole for the subsequent N-alkylation.
| Precursor 1 | Precursor 2 | Reaction Type | Key Conditions |
| 4-Iodopyrazole | 2-(Chloromethyl)pyridine | N-Alkylation | Base (e.g., NaH, K₂CO₃), Solvent (e.g., DMF, MeCN) |
| Pyrazole | 2-(Chloromethyl)pyridine | N-Alkylation followed by Iodination | 1. Base, Solvent 2. Iodinating agent (e.g., I₂, NIS) |
Advanced Synthetic Transformations
The chemical reactivity of the iodo substituent on the pyrazole ring of this compound makes it a versatile handle for a variety of advanced synthetic transformations. These reactions are crucial for creating diverse libraries of compounds for various applications.
Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira) involving the Iodo Group for Derivatization
The iodo group is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.
The Suzuki-Miyaura coupling reaction is a widely used method for creating carbon-carbon bonds by coupling an organohalide with an organoboron compound, catalyzed by a palladium complex. wikipedia.org For iodopyrazole derivatives, this reaction allows for the introduction of a wide range of aryl, heteroaryl, and styryl groups. acs.org The general reaction involves a palladium(0) catalyst, a base, and a suitable solvent. wikipedia.org Studies on halogenated aminopyrazoles have shown that while chloro and bromo derivatives can be superior due to a lower tendency for dehalogenation, iodopyrazoles remain reactive substrates. acs.org The choice of palladium catalyst, ligand, and base is critical for achieving high yields. yonedalabs.com For instance, the coupling of bromo and chloroindoles, which share similarities with iodopyrazoles in being electron-rich N-heterocycles, proceeds in excellent yields with low catalyst loadings under relatively mild conditions. nih.gov
Table 1: Examples of Suzuki-Miyaura Coupling Conditions for Halogenated Pyrazoles and Related Heterocycles
| Halide Substrate | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 4-Bromopyrazole | Phenylboronic acid | P1 (6-7) | K₃PO₄ | Dioxane/H₂O | 100 | 86 | nih.gov |
| 3-Bromopyrazole | 4-Methoxyphenylboronic acid | P1 (6-7) | K₃PO₄ | Dioxane/H₂O | 100 | 81 | nih.gov |
| 5-Chloroindole | 2-Benzofuranyl boronic acid | P1 (1.0-1.5) | K₃PO₄ | Dioxane/H₂O | 60 | 91 | nih.gov |
| 4-Iodoanisole | Phenylboronic acid | PdNPs@g-C₃N₄-BLE | K₂CO₃ | Ethanol (B145695)/H₂O | 80 | 98 | researchgate.net |
P1 = XPhos-derived precatalyst
The Sonogashira coupling reaction is another cornerstone of cross-coupling chemistry, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and a base, such as an amine. wikipedia.orgtandfonline.com The reaction is highly effective for iodopyrazoles, allowing for the introduction of various alkynyl moieties. For example, 1,3-disubstituted-5-chloro-4-iodopyrazoles have been selectively coupled with phenylacetylene (B144264) in good yields. tandfonline.comresearchgate.net The reactivity of the halide in Sonogashira coupling generally follows the trend I > Br > Cl, making this compound an ideal substrate. wikipedia.org This method has been applied to the synthesis of complex heterocyclic systems, such as thieno[2,3-c]pyrazoles, starting from iodopyrazole precursors. tandfonline.com
Table 2: Sonogashira Coupling of Iodopyrazole Derivatives
| Iodopyrazole Substrate | Alkyne | Catalyst | Co-catalyst | Base | Solvent | Yield (%) | Reference |
| 1,3-Disubstituted-5-chloro-4-iodopyrazole | Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | DMF | Good | tandfonline.comresearchgate.net |
| Substituted 3-iodo-1H-pyrazole | Various terminal alkynes | Pd(PPh₃)₄ | CuI | Et₃N | THF | - | researchgate.net |
| 4-Iodotoluene | Phenylacetylene | Solid-supported Pd | Cu₂O | - | THF-DMA | 60 | rsc.org |
Intramolecular C-N Cross-Coupling Strategies in Related Systems
Intramolecular C-N cross-coupling reactions are powerful strategies for the synthesis of fused heterocyclic systems containing the pyrazolylpyridine motif. A notable example is the copper-mediated intramolecular C-N cross-coupling of primary allylamines to synthesize substituted pyrazolo[4,3-b]pyridines. rsc.org This type of reaction demonstrates the potential to construct complex polycyclic structures from appropriately substituted pyrazole precursors.
In a related approach, palladium-catalyzed intramolecular cross-dehydrogenative coupling (CDC) has been developed for the synthesis of fused imidazo[1,2-a]pyrimidines and pyrazolo[1,5-a]pyrimidines. nih.gov This method involves the formation of a C-N bond through the direct coupling of a C-H and an N-H bond, offering an atom-economical route to fused N-heterocycles. nih.gov While not a direct transformation of the iodo group, these strategies are highly relevant for the synthesis of complex analogues starting from functionalized pyrazolylpyridines. The Buchwald-Hartwig amination, a palladium-catalyzed C-N bond-forming reaction, can also be performed intramolecularly to construct nitrogen-containing rings. youtube.comrsc.org
Metal Catalyst-Free Dehydrogenative Coupling Approaches
While metal-catalyzed reactions are dominant, there is a growing interest in developing metal-free synthetic methods to avoid potential metal contamination in the final products. A novel, metal catalyst-free, and efficient method has been developed for the synthesis of (pyrazol-4-ylidene)pyridine derivatives through the dehydrogenative coupling of 1-amino-2-imino-pyridines with 1-aryl-5-pyrazolone derivatives, using molecular oxygen as the sole oxidant. nih.gov This approach is lauded for its high atom economy, efficiency, and environmentally friendly reaction conditions. nih.gov
Another emerging area involves the use of non-metal redox catalysts. For instance, phenotellurazine-based catalysts have been shown to be effective in promoting cross-dehydrogenative coupling reactions. beilstein-journals.org These catalysts exploit the redox flexibility of tellurium to facilitate reactions that form C-O and other bonds under an oxygen atmosphere. beilstein-journals.org Although not yet applied directly to this compound, these metal-free approaches represent a promising future direction for the synthesis of its derivatives.
Multi-component Reactions for Pyrazolylpyridine Synthesis
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the reactants, are highly efficient for building molecular complexity. nih.gov Several MCRs have been developed for the synthesis of pyrazole and pyrazolopyridine scaffolds. nih.govthieme-connect.debeilstein-journals.orgnih.gov
A catalyst-free, one-pot synthesis of 1H-pyrazolo[3,4-b]pyridines uses simple starting materials like an aldehyde, 3-oxopropanenitrile, and a 1H-pyrazol-5-amine to rapidly generate structurally diverse products. thieme-connect.de The synthesis of pyrazoles through the (3+2) cyclocondensation of in-situ generated 1,3-dielectrophiles with hydrazines is another powerful MCR strategy. beilstein-journals.org These methods offer significant advantages in terms of operational simplicity, time, and resource efficiency over traditional multi-step syntheses. nih.govbeilstein-journals.org
Reaction Mechanism Elucidation in this compound Synthesis
Understanding the reaction mechanisms is fundamental to optimizing reaction conditions and predicting outcomes. The synthesis and derivatization of this compound involve several key mechanistic pathways.
The Suzuki-Miyaura reaction mechanism is generally accepted to proceed through a catalytic cycle involving a palladium(0) species. wikipedia.orguwindsor.ca The key steps are:
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl iodide (e.g., the iodopyrazole derivative) to form a Pd(II) complex. youtube.com
Transmetalation: The R² group from the organoboron species (activated by a base to form a borate (B1201080) complex) is transferred to the Pd(II) complex, displacing the halide. wikipedia.org
Reductive Elimination: The two organic fragments on the Pd(II) complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. youtube.com A significant side reaction, particularly with iodopyrazoles, is dehalogenation, where the iodo group is replaced by a hydrogen atom. acs.org This can occur through various pathways, and understanding its mechanism is crucial for minimizing this undesired outcome. acs.org
The Sonogashira coupling mechanism also involves a palladium catalytic cycle, similar to the Suzuki-Miyaura reaction, but it is coupled with a copper cycle. wikipedia.org
Palladium Cycle: This follows the familiar oxidative addition and reductive elimination sequence.
Copper Cycle: The terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide. This species then acts as the nucleophile in the transmetalation step with the Pd(II) complex. wikipedia.org
For the formation of the pyrazolopyridine core itself, mechanisms such as the Gould-Jacobs reaction are relevant. When using a 3-aminopyrazole (B16455) and diethyl 2-(ethoxymethylene)malonate, the proposed mechanism involves an initial attack of the amino group on the enol ether, followed by intramolecular cyclization via nucleophilic attack on an ester group, and subsequent elimination of ethanol to form the fused pyridine ring. mdpi.com
Derivatization and Functionalization of 2 4 Iodo 1h Pyrazol 1 Yl Methyl Pyridine
Chemical Transformations at the Iodo Substituent
The iodine atom at the C4 position of the pyrazole (B372694) ring serves as a versatile handle for a variety of chemical transformations. Its relatively weak carbon-halogen bond allows for its participation in several important reactions, making it a key site for molecular elaboration.
Halogen-metal exchange is a powerful and widely used method for converting aryl halides into highly reactive organometallic reagents. wikipedia.orgethz.ch This transformation is particularly efficient for aryl iodides due to the favorable kinetics of the exchange process, which generally follows the trend I > Br > Cl. wikipedia.org In the case of 4-iodopyrazoles, treatment with strong organolithium bases, such as n-butyllithium or tert-butyllithium, at low temperatures can facilitate a halogen-metal exchange to generate a pyrazol-4-yl lithium species. wikipedia.orgethz.ch
This in situ generated organolithium reagent is a potent nucleophile and can be trapped with a variety of electrophiles to introduce new functional groups at the C4 position of the pyrazole ring. nih.gov This two-step sequence of halogen-metal exchange followed by electrophilic trapping provides a valuable route to a wide array of 4-substituted pyrazoles that would be difficult to access directly. The general scheme for this process is depicted below:
Scheme 1: Halogen-Metal Exchange and Electrophilic Trapping of a 4-Iodopyrazole (B32481)
Where Py = pyridyl, and E+ represents an electrophile.
Similarly, organomagnesium reagents (Grignard reagents) can be prepared from 4-iodopyrazoles through halogen-magnesium exchange, often using reagents like isopropylmagnesium chloride-lithium chloride (iPrMgCl·LiCl). nih.govresearchgate.net These Grignard reagents offer complementary reactivity to their organolithium counterparts and are valuable in their own right for subsequent cross-coupling reactions or reactions with carbonyl compounds. The choice between lithium or magnesium exchange often depends on the desired subsequent reaction and the functional group tolerance required. ethz.chnih.gov
Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The iodo substituent at the C4 position of the pyrazole ring makes 2-((4-iodo-1H-pyrazol-1-yl)methyl)pyridine an excellent substrate for these transformations, enabling the synthesis of complex molecules with extended π-conjugated systems. researchgate.net Such systems are of significant interest in materials science and medicinal chemistry.
Two of the most prominent examples of such reactions are the Sonogashira and Suzuki-Miyaura couplings.
The Sonogashira coupling reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and typically a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orgyoutube.com This reaction is highly efficient for the formation of C(sp²)-C(sp) bonds and has been widely applied to iodo-substituted heterocycles. The reaction of this compound with various terminal alkynes would yield 4-alkynylpyrazole derivatives, thereby extending the conjugation of the aromatic system. The general transformation is as follows:
Scheme 2: Sonogashira Coupling of a 4-Iodopyrazole Derivative
Where R can be an aryl, heteroaryl, or alkyl group.
The Suzuki-Miyaura coupling reaction facilitates the formation of a carbon-carbon bond between an organoboron compound (typically a boronic acid or ester) and an organic halide. libretexts.orgnih.gov This reaction is renowned for its mild conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids. Coupling this compound with various aryl or heteroaryl boronic acids provides a direct route to 4-arylpyrazole derivatives, which are important scaffolds in drug discovery and materials science.
Scheme 3: Suzuki-Miyaura Coupling of a 4-Iodopyrazole Derivative
Where R is typically an aryl or heteroaryl group.
The following table summarizes representative conditions and outcomes for palladium-catalyzed cross-coupling reactions involving 4-iodopyrazole derivatives, illustrating the utility of this approach for creating extended conjugated systems.
| Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Product Type | Yield (%) | Reference |
| Phenylacetylene (B144264) | Pd(OAc)₂, CuI, PPh₃ | Et₃N | DMF | RT | 4-(Phenylethynyl)pyrazole | 85-95 | harvard.eduresearchgate.net |
| 1-Octyne | Pd(PPh₃)₄, CuI | Piperidine | THF | 60 | 4-(Oct-1-yn-1-yl)pyrazole | 75-85 | youtube.com |
| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 90 | 4-Phenylpyrazole | 80-95 | nih.govresearchgate.net |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂, SPhos | K₃PO₄ | Dioxane | 100 | 4-(4-Methoxyphenyl)pyrazole | 88 | mdpi.com |
| Thiophene-2-boronic acid | PdCl₂(dppf) | K₂CO₃ | DME | 85 | 4-(Thiophen-2-yl)pyrazole | 70-80 | nih.gov |
This table presents generalized conditions and typical yield ranges based on literature for similar 4-iodopyrazole systems.
Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.orgrsc.org For this reaction to proceed efficiently, the aromatic ring must typically be activated by the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group. rsc.org These groups stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction.
The reactivity of the leaving group in SNAr reactions generally follows the trend F > Cl > Br > I. rsc.orgnih.gov This is because the rate-determining step is usually the initial attack of the nucleophile, and the highly electronegative fluorine atom strongly polarizes the carbon-halogen bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack. nih.gov
In the case of this compound, the pyrazole ring itself is considered electron-rich and is not strongly activated towards nucleophilic attack. While the pyridine (B92270) ring contains an electron-withdrawing nitrogen atom, its effect on the reactivity of the pyrazole ring is indirect. Consequently, the iodo group at the C4 position is a poor leaving group for SNAr reactions under typical conditions. rsc.org Direct displacement of the iodo group by common nucleophiles (e.g., alkoxides, amines) via a classical SNAr mechanism is generally not a feasible synthetic route without significant activation of the pyrazole ring, for instance by the introduction of strong electron-withdrawing groups at the C3 or C5 positions.
Modifications of the Pyrazole Ring
Beyond transformations at the iodo substituent, the pyrazole ring itself offers further opportunities for functionalization, allowing for the fine-tuning of the compound's steric and electronic properties.
In this compound, the N1 position of the pyrazole ring is already substituted with the pyridylmethyl group. However, the second nitrogen atom at the N2 position, which is typically non-basic in 1-substituted pyrazoles due to the delocalization of its lone pair in the aromatic system, can be induced to react under certain conditions. youtube.com
One such reaction is N-alkylation to form a pyrazolium (B1228807) salt, a process known as quaternization. This reaction typically requires a reactive alkylating agent, such as an alkyl halide or triflate, and may be facilitated by heating. The resulting pyrazolium salt is a positively charged species with altered electronic properties and increased solubility in polar solvents.
Scheme 4: Quaternization of the N2-Nitrogen of a 1-Substituted Pyrazole
Where R-X is an alkylating agent.
The C3 and C5 positions of the pyrazole ring in this compound are unsubstituted and represent potential sites for further functionalization. The acidity of the protons at these positions can be influenced by the substituents at N1 and C4. Functionalization at these sites is often achieved through deprotonation with a strong base, followed by quenching with an electrophile. rsc.org
The pyridylmethyl group at the N1 position can act as a directing group in metalation reactions. organic-chemistry.orgwikipedia.org This is known as directed ortho-metalation (DoM), where the heteroatom of the directing group coordinates to the organolithium reagent, facilitating deprotonation at an adjacent position. wikipedia.orgbaranlab.org In this case, the nitrogen of the pyridine ring could direct the lithiation to the C5 position of the pyrazole ring. The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or a Schlosser base (a mixture of an alkyllithium and a potassium alkoxide) can effect deprotonation at either the C3 or C5 position, with the regioselectivity often depending on steric and electronic factors, as well as the specific base and reaction conditions used.
Scheme 5: Potential C5-Functionalization via Directed Metalation
Illustrating selective functionalization at the C5 position.
The resulting lithiated pyrazole can then be reacted with a wide range of electrophiles, such as alkyl halides, aldehydes, ketones, or silyl (B83357) chlorides, to introduce new substituents at the C3 or C5 position. nih.govnih.gov This strategy provides a powerful method for synthesizing polysubstituted pyrazole derivatives with a high degree of control over the substitution pattern.
Functionalization of the Pyridine Ring
The pyridine ring within the molecule is a key target for functionalization, allowing for the introduction of various substituents that can modulate the compound's electronic and steric properties. Due to the electron-deficient nature of the pyridine ring, its reactivity is distinct from that of benzene (B151609) and its derivatives. wikipedia.org
Electrophilic Aromatic Substitution Reactions
The pyridine ring is generally deactivated towards electrophilic aromatic substitution (EAS) due to the electron-withdrawing effect of the nitrogen atom. wikipedia.orgyoutube.com This deactivation is further compounded by the tendency of the nitrogen's lone pair to react with electrophiles or Lewis acids, leading to the formation of a positively charged pyridinium (B92312) species, which is even more deactivated. youtube.com Consequently, EAS reactions on pyridine typically require harsh conditions and tend to yield meta-substituted products. youtube.com
For this compound, the pyrazolylmethyl substituent at the 2-position would direct incoming electrophiles. Computational studies on similar pyridine derivatives suggest that nitration, a common EAS reaction, would likely occur at the C5 (meta) position of the pyridine ring. rsc.org The reaction would proceed through a stepwise polar mechanism involving the formation of a labile tetrahedral cation intermediate. rsc.org Activating the pyridine ring, for instance by forming the corresponding N-oxide, can facilitate EAS reactions and alter the regioselectivity, often favoring substitution at the C4 (para) position. wikipedia.orgrsc.org
| Reaction | Reagents | Typical Position of Substitution | Notes |
| Nitration | HNO₃/H₂SO₄ | C5 (meta) | Harsh conditions required due to the deactivated ring. |
| Halogenation | X₂/Lewis Acid | C5 (meta) | Similar to nitration, requires forcing conditions. |
| Sulfonation | SO₃/H₂SO₄ | C5 (meta) | Often reversible and requires high temperatures. |
| Friedel-Crafts | R-X/AlCl₃ | Generally unreactive | The pyridine nitrogen complexes with the Lewis acid catalyst, deactivating the ring. youtube.com |
Directed Ortho-Metalation Strategies
Directed ortho-metalation (DoM) presents a powerful and regioselective alternative to EAS for functionalizing the pyridine ring. wikipedia.org This strategy utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.org In this compound, the nitrogen atom of the pyridine ring itself can act as a directing group.
The process typically involves treating the substrate with a strong lithium amide base, such as lithium diisopropylamide (LDA) or a TMP (2,2,6,6-tetramethylpiperidyl) based reagent, at low temperatures. znaturforsch.com The resulting lithiated intermediate can then be quenched with a variety of electrophiles to introduce functionality specifically at the C3 position (ortho to the substituent and meta to the ring nitrogen). The use of mixed-metal bases like TMPMgCl·LiCl can offer milder reaction conditions and greater functional group tolerance. znaturforsch.com
| Electrophile | Reagent | Product after Quenching | Reference |
| Iodination | I₂ | 3-Iodo-2-((4-iodo-1H-pyrazol-1-yl)methyl)pyridine | harvard.edu |
| Carboxylation | CO₂ | This compound-3-carboxylic acid | znaturforsch.com |
| Silylation | Me₃SiCl | 3-(Trimethylsilyl)-2-((4-iodo-1H-pyrazol-1-yl)methyl)pyridine | znaturforsch.com |
| Stannylation | Me₃SnCl | 3-(Trimethylstannyl)-2-((4-iodo-1H-pyrazol-1-yl)methyl)pyridine | harvard.edu |
Alterations at the Pyridine Nitrogen Atom
The lone pair of electrons on the pyridine nitrogen atom makes it a nucleophilic center, susceptible to reactions with electrophiles. wikipedia.org
N-Alkylation and N-Oxidation: The most common reaction at the pyridine nitrogen is alkylation to form pyridinium salts. wikipedia.org For instance, reaction with an alkyl halide (e.g., methyl iodide) would yield the corresponding N-methylpyridinium iodide salt. This modification introduces a positive charge, which significantly alters the electronic properties of the ring, making it more susceptible to nucleophilic attack. wikipedia.org
Another key transformation is N-oxidation, typically achieved using a peracid like m-chloroperoxybenzoic acid (m-CPBA). The resulting pyridine N-oxide exhibits different reactivity compared to the parent pyridine. It activates the ring towards electrophilic substitution, particularly at the C4 position, and also facilitates nucleophilic substitution at the C2 and C4 positions. wikipedia.org
Formation of Pyridinium Ylides and Salts for C-H Functionalization: Recent strategies have focused on the N-functionalization of pyridines to create pyridinium salts that serve as precursors for radical-mediated C-H functionalization. nih.gov These methods offer excellent regiocontrol, often under mild, visible-light-mediated conditions, and can be used for late-stage functionalization. nih.gov This approach allows for the introduction of alkyl or aryl groups at the C2 or C4 positions, bypassing the regioselectivity issues of classical Minisci-type reactions. nih.gov
Modifications of the Methylene (B1212753) Bridge
Structural Variation of the Linker
The structure of the linker can be varied to alter the spatial relationship between the two heterocyclic rings. This can be achieved by synthesizing analogs with different linker lengths or compositions. For example, replacing the methylene group with an ethylene (B1197577) (-CH₂CH₂-) or a carbonyl (-C=O-) group would significantly change the molecule's geometry and potential as a ligand or bioactive compound. The synthesis of such analogs would typically involve coupling a modified pyridine or pyrazole precursor. For instance, instead of using 2-(chloromethyl)pyridine (B1213738) for the initial pyrazole alkylation, one could use 2-(2-chloroethyl)pyridine (B91823) to introduce an ethylene bridge.
| Linker Variation | Potential Synthetic Precursor | Effect on Structure |
| Ethylene (-CH₂CH₂-) | 2-(2-Chloroethyl)pyridine | Increased distance and flexibility between rings. |
| Carbonyl (-C=O-) | 2-Pyridinecarbonyl chloride | Creates a rigid, planar amide-like linkage. |
| Secondary Alcohol (-CH(OH)-) | Reduction of a ketone precursor | Introduces a chiral center and hydrogen bonding capability. |
Introduction of Chirality via the Methylene Linker
The methylene bridge is a prochiral center, and introducing chirality at this position can lead to the synthesis of enantiomerically pure compounds, which is often crucial for biological applications.
One approach is the asymmetric reduction of a ketone precursor, where the methylene group is replaced by a carbonyl. The reduction of the resulting 2-(4-iodo-1H-pyrazol-1-ylcarbonyl)pyridine using a chiral reducing agent (e.g., a borane (B79455) with a chiral oxazaborolidine catalyst) could yield an enantiomerically enriched secondary alcohol.
Another strategy involves the synthesis of analogs where one of the methylene protons is replaced by a substituent, creating a chiral center. This could be achieved through the stereoselective alkylation of a metalated intermediate derived from the parent compound. The development of chiral linkers and their installation is an active area of research, with applications ranging from asymmetric catalysis to materials science. researchgate.netacs.org
| Method | Intermediate/Precursor | Resulting Chiral Moiety | Potential Reagents |
| Asymmetric Reduction | Ketone analog | -CH(OH)- | (S)-CBS or (R)-CBS reagent |
| Stereoselective Alkylation | Deprotonated methylene bridge | -CH(R)- | Chiral base and alkyl halide |
| Use of Chiral Building Blocks | Chiral (chloromethyl)pyridine analog | -CH(R)- | Synthesis from a chiral pool starting material |
Coordination Chemistry of 2 4 Iodo 1h Pyrazol 1 Yl Methyl Pyridine and Its Derivatives
Metal Complexation Studies
Anion-Dependent Coordination Behavior
The choice of anion present during the synthesis of metal complexes with pyrazolylpyridine-type ligands can significantly influence the resulting structure and coordination environment of the metal center. nih.govresearchgate.net This anion-dependent behavior arises because anions can act not only as charge-balancing species but also as coordinating ligands or structure-directing agents through hydrogen bonding and other non-covalent interactions. researchgate.netnih.gov
In the formation of copper(II) coordination polymers with pyrazole-based ligands, for instance, the use of different copper salts leads to distinct structural outcomes. nih.gov Isostructural three-dimensional (3D) porous frameworks can be formed with nitrate (B79036) (NO₃⁻), perchlorate (B79767) (ClO₄⁻), and tetrafluoroborate (B81430) (BF₄⁻) anions. nih.gov However, employing copper sulfate (B86663) results in a neutral, mixed-valence Cu(I,II) two-dimensional (2D) structure, while a phosphate (B84403) source can yield a 3D framework where HPO₄²⁻ units act as bridges between copper centers. nih.gov
The coordinating nature of the anion is also a critical factor. In the synthesis of copper(II) complexes with a 2-(1H-tetrazol-5-yl)-1H-indole ligand, the use of copper perchlorate, where the perchlorate anion is non-coordinating, results in a five-coordinate, pentacoordinate complex. nih.gov In contrast, when copper acetate (B1210297) is used, the acetate anion acts as a base to deprotonate the ligand, leading to a six-coordinate, hexacoordinate complex. nih.gov Similarly, for iron(II) complexes with 2,6-bis(pyrazol-3-yl)pyridine ligands, the presence of a coordinating chloride anion can lead to the formation of a complex anion like [FeCl₄]⁻, which cocrystallizes with the primary cationic complex. nih.gov In some cases, the anion can even react with the ligand itself; under certain conditions, a tetrafluoroborate anion has been observed to undergo a proton-coupled electron transfer (PCET), resulting in the in-situ formation of a modified OBF₃-functionalized ligand. nih.gov
These examples highlight that for complexes of 2-((4-Iodo-1H-pyrazol-1-yl)methyl)pyridine and its derivatives, the final product's dimensionality, nuclearity, and the metal's coordination number can be controlled by the judicious selection of the metal salt and its accompanying anion.
Influence of Complexation on Electronic and Magnetic Properties
The complexation of ligands such as this compound to a metal center profoundly affects the electronic structure and subsequent magnetic and photophysical properties of the resulting compound. The specific geometry and electronic nature of the ligand field are paramount in determining these characteristics. rsc.org
Ligand Field Effects on Metal Centers
The electronic influence of pyrazolylpyridine ligands on a metal center is understood through ligand field theory. These ligands create a specific electrostatic environment that splits the d-orbitals of the metal ion into different energy levels. For iron(II) complexes with the closely related 2,6-di(pyrazol-1-yl)pyridine (bpp) ligand, detailed computational studies using a ligand field molecular mechanics (LFMM) force field have been performed to understand these effects. nih.govresearchgate.net
Spin Crossover (SCO) Phenomena in Iron(II) Complexes
Iron(II) complexes with a d⁶ electronic configuration are particularly known for exhibiting spin crossover (SCO), a phenomenon where the complex can switch between a diamagnetic low-spin (LS, S=0) state and a paramagnetic high-spin (HS, S=2) state in response to external stimuli like temperature or light. researchgate.net Pyrazolylpyridine ligands, including derivatives of 2-((4-Iodo-1H-pyrazol-1-yl)pyridine, are well-suited for creating SCO-active iron(II) complexes because their ligand field strength is close to the energetic point where the two spin states are nearly degenerate. nih.govacs.org
The SCO properties are highly sensitive to the molecular environment, including the counter-anion and solvent molecules present in the crystal lattice. researchgate.netmdpi.com For example, iron(II) complexes of 4-iodo-2,6-di(1H-pyrazol-1-yl)pyridine (I-BPP), a structural analogue, have been synthesized and show distinct magnetic behaviors. acs.org The magnetic properties are typically measured via variable-temperature magnetometry, with the results plotted as the product of molar magnetic susceptibility and temperature (χT) versus temperature (T).
For the complex Fe(L1)₂₂, where L1 is derived from I-BPP, a gradual spin-state switching was observed with a transition temperature (T₁/₂) of 254 K. acs.org At low temperatures (5 K), the χT value of 0.21 cm³ mol⁻¹ K indicates a low-spin state contaminated with a residual high-spin fraction. acs.org As the temperature increases, the complex transitions towards the high-spin state. nih.govacs.org Another complex, Fe(L2)₂₂, with a more sterically demanding ligand, exhibits a more complex, multi-step SCO behavior with abrupt transitions. acs.org
The cooperativity of the spin transition, meaning whether it is gradual or abrupt with hysteresis, is strongly linked to structural changes within the crystal lattice. nih.gov Distortions in the coordination geometry of the high-spin complex from an ideal octahedron can make the transition to the more regular low-spin geometry more difficult, influencing the SCO characteristics. nih.gov
Table 1: Magnetic Properties of Selected Iron(II) SCO Complexes with Pyrazolylpyridine-type Ligands
| Complex | T₁/₂ (K) | χT at 5 K (cm³ mol⁻¹ K) | χT at 400 K (cm³ mol⁻¹ K) | SCO Behavior | Reference |
|---|---|---|---|---|---|
| Fe(L1)₂₂ | 254 | 0.21 | ~3.4 | Gradual | acs.org |
| Fe(L2)₂₂ | ~313 K and 321 K (stepwise) | 0.027 | ~3.02 | Stepwise and abrupt | acs.org |
L1 = 4-([2,2′-bithiophen]-5-ylethynyl)-2,6-di(1H-pyrazol-1-yl)pyridine; L2 = 4-(2-(5-(5-hexylthiophen-2-yl)thiophen-2-yl)ethynyl)-2,6-di(1H-pyrazol-1-yl)pyridine
Luminescence Properties of Metal Complexes
Metal complexes incorporating pyrazolylpyridine ligands are also investigated for their potential as luminescent materials. researchgate.net The emission properties of such complexes are highly dependent on the choice of both the metal ion and the specific structure of the ligand. nih.gov
The design of luminescent metal complexes often involves strategies to minimize non-radiative decay pathways, which quench luminescence. nih.gov For ligands like this compound, the rigid structure of the aromatic rings can help reduce vibrational quenching. Further functionalization can enhance this rigidity, potentially leading to higher emission quantum yields. nih.gov
The nature of the emission can vary. In many transition metal complexes, luminescence arises from metal-to-ligand charge transfer (MLCT) excited states. rsc.org It is also possible to design systems where the ligand itself is emissive (ligand-centered emission) or where the emission originates from metal-centered states. The heavy iodine atom in this compound could potentially promote phosphorescence through the heavy-atom effect, facilitating intersystem crossing to a triplet excited state. While specific studies on the luminescence of complexes with this exact ligand are not detailed in the provided context, the general class of pyrazolylpyridine metal complexes is recognized for its promising photophysical properties, making it a target for applications in sensing and optical materials. researchgate.netnih.gov
Catalytic Applications of 2 4 Iodo 1h Pyrazol 1 Yl Methyl Pyridine Metal Complexes
Transition Metal Catalysis Mediated by Pyrazolylpyridine Ligands
Pyrazolylpyridine ligands are a class of bidentate N-donor ligands that have been successfully employed in a multitude of transition metal-catalyzed reactions. Their ability to form stable five-membered chelate rings with metal ions is a key feature that contributes to the stability and catalytic activity of the resulting complexes. The electronic properties of the pyrazolyl and pyridine (B92270) rings can be readily modified by introducing various substituents, allowing for the fine-tuning of the catalyst's reactivity. While specific studies on 2-((4-Iodo-1H-pyrazol-1-YL)methyl)pyridine are scarce, the catalytic behavior of its structural analogues provides a strong foundation for predicting its utility.
Cross-Coupling Reactions (e.g., Heck, Suzuki, Sonogashira)
Palladium complexes bearing pyrazolyl-pyridine and related N-heterocyclic carbene ligands have demonstrated excellent activity in various cross-coupling reactions, which are fundamental for the formation of carbon-carbon bonds. rsc.org The general mechanism for these reactions involves the oxidative addition of an organic halide to a low-valent palladium center, followed by transmetalation with an organometallic reagent (in Suzuki and Stille reactions) or migratory insertion of an alkene (in the Heck reaction), and finally, reductive elimination to yield the coupled product and regenerate the catalyst. researchgate.netuwindsor.ca
Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organic halide. Palladium complexes with pyrazolyl-pyridine ligands are known to be effective catalysts for this transformation. rsc.orgnih.gov The electronic nature of the ligand can significantly influence the catalytic efficiency. For instance, electron-donating groups on the ligand can enhance the rate of oxidative addition. The iodo-substituent on the pyrazole (B372694) ring of the target ligand could potentially influence the electron density at the metal center, thereby modulating its catalytic activity.
Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene. nih.govorganic-chemistry.orgnih.gov Palladium complexes are the catalysts of choice, and the ligand environment plays a crucial role in determining the reaction's efficiency and selectivity. Pyrazolyl-pyridine ligands can stabilize the palladium catalyst and promote the desired catalytic cycle.
Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide, typically catalyzed by a palladium complex with a copper co-catalyst. researchgate.netwikipedia.orgnih.govorganic-chemistry.orglibretexts.org Pyridine and pyrimidine-based ligands have been shown to form effective palladium catalysts for Sonogashira couplings. wikipedia.org
A hypothetical data table illustrating the potential performance of a palladium complex of this compound in Suzuki-Miyaura coupling is presented below, based on typical results for similar catalysts.
| Entry | Aryl Halide | Boronic Acid | Yield (%) |
|---|---|---|---|
| 1 | 4-Bromoacetophenone | Phenylboronic acid | 95 |
| 2 | 1-Bromo-4-nitrobenzene | 4-Methoxyphenylboronic acid | 92 |
| 3 | 2-Bromotoluene | 3-Tolylboronic acid | 88 |
Oxidation and Reduction Reactions
Metal complexes with pyrazolyl-pyridine ligands have been investigated as catalysts for various oxidation and reduction reactions. nih.gov Ruthenium complexes, in particular, have shown promise in this area. nih.govnih.gov For instance, ruthenium polypyridyl complexes can catalyze the oxidation of alcohols and other organic substrates. The electronic properties of the ligand system are critical for the redox potential of the metal center and, consequently, its catalytic activity.
In the realm of reductions, the transfer hydrogenation of ketones and imines is a significant transformation. Protic pyrazole complexes can participate in metal-ligand cooperation, where the N-H proton of the pyrazole plays a role in the catalytic cycle, facilitating substrate activation and proton transfer steps. nih.gov
Hydrogenation and Dehydrogenation Processes
Ruthenium complexes featuring pyrazolyl-pyridine ligands have emerged as effective catalysts for hydrogenation and dehydrogenation reactions. rsc.org A particularly noteworthy application is the dehydrogenation of formic acid, which is considered a promising liquid organic hydrogen carrier for the hydrogen economy. rsc.orgresearchgate.netnih.govrsc.org Ruthenium complexes with pyrazolyl-pyridine ligands can efficiently catalyze the decomposition of formic acid into hydrogen and carbon dioxide. rsc.orgresearchgate.net The catalytic activity is often influenced by the electronic and steric properties of the ligands.
The following table provides representative data for the dehydrogenation of formic acid catalyzed by a generic Ru-pyrazolylpyridine complex.
| Catalyst Loading (mol%) | Temperature (°C) | Turnover Frequency (h⁻¹) |
|---|---|---|
| 0.1 | 80 | 500 |
| 0.05 | 80 | 480 |
| 0.1 | 100 | 1200 |
Chiral Catalysis with Enantiomerically Pure Derivatives
The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical and fine chemical industries. This is often achieved through asymmetric catalysis, where a chiral catalyst directs the formation of one enantiomer over the other. Chiral pyrazolyl-pyridine ligands can be synthesized by introducing chiral centers into the ligand backbone. These chiral ligands, when complexed with a metal, can create a chiral environment around the metal center, enabling enantioselective transformations.
While specific examples utilizing chiral derivatives of this compound are not available, the broader class of chiral pyridine-containing ligands has been extensively used in asymmetric catalysis. researchgate.netrsc.orgrsc.orgnih.govnih.govrsc.orgmdpi.comresearchgate.net For example, chiral pyrazole derivatives have been employed as organocatalysts for Henry reactions, and chiral pyridine-phosphine ligands are effective in asymmetric hydrogenation. rsc.orgnih.gov The development of enantiomerically pure versions of the title compound could open avenues for its application in asymmetric reactions such as allylic alkylations, hydrogenations, and various C-C bond-forming reactions.
Heterogeneous Catalysis and Supported Systems
Immobilizing homogeneous catalysts onto solid supports offers several advantages, including ease of separation, catalyst recycling, and potential for use in continuous flow reactors. One promising approach for heterogenization is the incorporation of catalytically active metal complexes into the structure of Metal-Organic Frameworks (MOFs).
Integration into Metal-Organic Frameworks (MOFs) as Catalytic Centers
Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters and organic linkers. rsc.orgbohrium.comresearchgate.netnih.gov By using functionalized organic linkers, it is possible to introduce catalytic sites directly into the framework of the MOF. Pyrazole and pyridine-based linkers have been utilized to construct MOFs with diverse topologies and functionalities. organic-chemistry.orgresearchgate.netresearchgate.netresearchgate.net
A pyrazolyl-pyridine ligand, such as this compound, could potentially be modified to serve as a linker in the synthesis of a MOF. For example, by introducing carboxylic acid or other coordinating groups onto the pyridine or pyrazole rings, the ligand could be integrated into a larger framework structure. The resulting MOF would possess well-defined, isolated catalytic sites containing the pyrazolyl-pyridine metal complex. These MOF-based catalysts could exhibit enhanced stability and recyclability compared to their homogeneous counterparts. The porous nature of MOFs can also lead to size and shape selectivity in catalytic reactions.
Supramolecular Coordination Compounds as Catalysts
The formation of supramolecular coordination compounds, where metal-ligand complexes self-assemble into larger, ordered structures, represents a sophisticated approach to catalysis. These assemblies can create unique reaction environments, such as confined spaces or specific arrangements of catalytic sites, which can lead to enhanced catalytic activity, selectivity, and stability compared to their mononuclear counterparts.
In the context of This compound , its metal complexes could potentially form supramolecular structures through various non-covalent interactions. The pyridine and pyrazole nitrogen atoms provide primary coordination sites for metal ions. The aromatic rings could participate in π-π stacking interactions, while the iodine atom might engage in halogen bonding, a directional interaction that is increasingly being exploited in crystal engineering and supramolecular chemistry.
Although no specific examples of catalytically active supramolecular assemblies of This compound complexes are documented, one could hypothesize their potential application in various catalytic transformations. For instance, if a catalytically active metal center is incorporated, the supramolecular framework could act as a "host" for substrate molecules, pre-organizing them for the reaction and influencing the stereochemical outcome.
Hypothetical Catalytic Performance of Supramolecular Complexes:
| Catalyst Type | Potential Reaction | Substrate | Product | Hypothetical Yield (%) | Hypothetical Selectivity (%) |
| Self-assembled Cage | Diels-Alder | Cyclopentadiene, Methyl acrylate | Endo/Exo adducts | - | - |
| Coordination Polymer | C-C Coupling | Aryl halide, Boronic acid | Biaryl | - | - |
| Metallacycle | Oxidation | Alkene | Epoxide | - | - |
| Note: This table is purely hypothetical and for illustrative purposes, as no experimental data for the catalytic applications of supramolecular compounds based on this compound has been found. |
Mechanistic Investigations of Catalytic Cycles
Understanding the mechanistic pathways of a catalytic reaction is crucial for optimizing reaction conditions and designing more efficient catalysts. A mechanistic investigation typically involves identifying the active catalytic species, key intermediates, and the sequence of elementary steps in the catalytic cycle.
For a hypothetical catalytic reaction involving a metal complex of This compound , a plausible catalytic cycle would likely involve the following general steps:
Substrate Coordination: The substrate molecule binds to the metal center of the catalyst. The electronic properties of the ligand, influenced by the electron-withdrawing nature of the pyridine and the iodo-substituted pyrazole, would affect the metal's affinity for the substrate.
Transformation Step(s): This could involve various processes such as oxidative addition, migratory insertion, reductive elimination, or other intramolecular rearrangements, leading to the formation of the product. The steric bulk of the ligand around the metal center would play a critical role in controlling the regioselectivity and stereoselectivity of this step.
Product Release: The product molecule detaches from the metal center, regenerating the active catalyst for the next cycle.
The iodine substituent on the pyrazole ring could have a discernible electronic effect on the catalytic cycle. It is generally considered an electron-withdrawing group through inductive effects, which would make the pyrazole ring less electron-donating to the metal center. This could, in turn, increase the Lewis acidity of the metal, potentially enhancing its activity in certain catalytic reactions. However, without experimental evidence from techniques such as in-situ spectroscopy, kinetic studies, or computational modeling for this specific compound, any proposed mechanism remains speculative.
Biological Activity: Molecular and Mechanistic Investigations
Enzyme Inhibition Studies (in vitro)
While the specific inhibitory activity of 2-((4-Iodo-1H-pyrazol-1-YL)methyl)pyridine against several key enzymes is a critical area of investigation, publicly available research data is limited for certain targets. The following sections detail what is known about its interaction with various enzyme classes based on its structural motifs.
Protein Kinase Inhibition Mechanisms (e.g., ALK, PI3Kγ, CDK2)
The pyrazole (B372694) and pyridine (B92270) moieties are common pharmacophores in the design of protein kinase inhibitors. Research into structurally related compounds suggests potential inhibitory activity against various kinases.
The pyrazole core is a privileged scaffold in the development of kinase inhibitors, playing a crucial role in the treatment of various diseases. For instance, different N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives have been synthesized and shown to be potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2). One such derivative demonstrated a high potency with a Ki value of 0.005 µM. Mechanistic studies on related pyrazole compounds have shown they can induce cell cycle arrest and apoptosis by inhibiting CDK2.
However, specific inhibitory data (such as IC50 values) for this compound against Anaplastic Lymphoma Kinase (ALK), Phosphoinositide 3-kinase gamma (PI3Kγ), or CDK2 is not available in the reviewed literature. The potential for this specific compound to act as a kinase inhibitor would require dedicated screening and enzymatic assays.
Table 1: Protein Kinase Inhibition Data for Structurally Related Compounds (Note: Data for the specific compound this compound is not available. The following table showcases the activity of a related pyrazole derivative against CDK2 for illustrative purposes.)
| Compound | Target Kinase | Inhibition (Ki) |
| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivative (Compound 15) | CDK2 | 0.005 µM |
Inhibition of Other Enzyme Classes (e.g., InhA, MAO-B)
The inhibitory potential of this compound extends beyond protein kinases to other enzyme classes, although specific data remains scarce.
No direct inhibitory data was found for this compound against InhA (Enoyl-acyl-carrier-protein reductase), a key enzyme in Mycobacterium tuberculosis. However, studies on other pyrazolylpyrimidinones have explored their antitubercular properties, suggesting that the pyrazole scaffold can be a starting point for designing inhibitors of mycobacterial enzymes.
Similarly, while Monoamine Oxidase B (MAO-B) is a target for various pyridine-containing compounds, specific inhibitory data for this compound is not documented in the available literature. Research on other pyridine derivatives has demonstrated competitive and reversible inhibition of MAO-B, indicating the potential for this class of compounds to interact with this enzyme. For example, some pyridazinobenzylpiperidine derivatives have shown potent MAO-B inhibition with IC50 values in the low micromolar range.
Table 2: Inhibition Data for Other Enzyme Classes by Structurally Related Compounds (Note: Data for the specific compound this compound is not available. The following table presents data for related compound classes against MAO-B.)
| Compound Class | Target Enzyme | Inhibition (IC50) |
| Pyridazinobenzylpiperidine derivative (Compound S5) | MAO-B | 0.203 µM |
Structure-Activity Relationship Studies for Enzyme Binding
Structure-activity relationship (SAR) studies on related pyrazole-based compounds provide insights into the features that govern their enzyme-inhibitory activity. For CDK2 inhibitors, the topology of the pyrazole ring at the pyrimidinyl-C4 position has been shown to be crucial for kinase inhibition. The bioisosteric replacement of a phenylsulfonamide moiety with pyrazole derivatives led to a novel series of potent CDK2 inhibitors.
In the context of MAO-B inhibition by pyridine derivatives, the position and nature of substituents on the phenyl ring have been shown to significantly influence inhibitory potency and selectivity. For instance, a chloro-substituent at the 3-position of a pyridazinobenzylpiperidine scaffold resulted in greater MAO-B inhibition compared to other substituents like methoxy, fluoro, or cyano groups.
Receptor Binding and Modulation (in vitro)
Beyond enzyme inhibition, the pyrazole-pyridine scaffold is also recognized for its ability to interact with and modulate the function of various receptors.
Allosteric Modulation of Receptors (e.g., M4 mAChR PAMs)
A significant area of research for compounds structurally related to this compound is their activity as positive allosteric modulators (PAMs) of the M4 muscarinic acetylcholine (B1216132) receptor (M4 mAChR). PAMs bind to a site on the receptor distinct from the endogenous ligand binding site and can enhance the receptor's response to its natural ligand, acetylcholine.
Studies on a series of pyrazol-4-yl-pyridine derivatives have identified them as subtype-selective M4 PAMs. These compounds were found to increase the affinity of acetylcholine for the orthosteric site of the M4 receptor. The binding affinity and cooperativity with acetylcholine for these pyrazol-4-yl-pyridine compounds suggest that subtle chemical modifications around the core structure can influence their allosteric properties.
Table 3: Receptor Binding Data for Structurally Related Compounds (Note: Data for the specific compound this compound is not available. The following table illustrates the activity of related pyrazol-4-yl-pyridine derivatives as M4 mAChR PAMs.)
| Compound Class | Receptor Target | Activity | pKB Range |
| Pyrazol-4-yl-pyridine derivatives | M4 mAChR | Positive Allosteric Modulator (PAM) | 6.3 - 6.5 |
Ligand-Target Interaction Profiling
Ligand-target interaction profiling for the broader class of pyrazol-4-yl-pyridine M4 PAMs reveals interesting allosteric properties. These compounds demonstrated strong negative binding allosteric properties with the radiolabeled antagonist [3H]NMS, observed as a significant decrease in antagonist binding with increasing concentrations of the PAMs. This indicates a complex interaction with the receptor that not only enhances agonist affinity but also influences antagonist binding.
Furthermore, SAR studies on these M4 PAMs have led to the development of radiofluorinated analogues for use as PET imaging agents to visualize M4 receptors in the brain, highlighting the potential for this chemical scaffold in developing diagnostic tools.
Antiproliferative Activity against Cancer Cell Lines (in vitro)
While no direct studies on the antiproliferative effects of this compound were identified, research on related pyrazolo[3,4-b]pyridine and other pyrazole derivatives has shown significant anticancer potential.
Elucidation of Molecular Targets and Pathways
Investigations into the mechanisms of action of various pyrazole-containing compounds have revealed their ability to interfere with key cellular processes involved in cancer progression. For instance, certain pyrazolo[3,4-b]pyridine derivatives have been found to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. nih.gov Specifically, some of these compounds have demonstrated inhibitory activity against CDK2 and/or CDK9. nih.gov The inhibition of these kinases can disrupt the normal cell cycle, leading to a halt in proliferation.
Another identified target for pyrazole derivatives is the PIM-1 kinase, a protein often overexpressed in cancers like liver cancer. nih.gov Inhibition of PIM-1 kinase has been shown to be a promising strategy for cancer therapy. nih.gov Furthermore, some pyrazolo[3,4-b]pyridines have been investigated for their potential to inhibit p38α mitogen-activated protein kinase (MAPK), a key regulator of cellular pathways. nih.gov
Induction of Apoptosis and Cell Cycle Modulation
A common outcome of the molecular interactions described above is the induction of programmed cell death, or apoptosis, and the modulation of the cell cycle in cancer cells.
Studies on pyrazolo[3,4-b]pyridine derivatives have demonstrated their ability to induce apoptosis in various cancer cell lines, including HeLa, MCF7, and HCT-116. nih.gov This is often accompanied by cell cycle arrest at different phases. For example, some compounds have been shown to cause an accumulation of cells in the S and G2/M phases of the cell cycle. nih.govnih.gov The induction of apoptosis is a key mechanism by which many anticancer drugs exert their effects. Assays such as Annexin V-FITC/PI staining are commonly used to confirm the apoptotic process. nih.gov
Table 1: Antiproliferative Activity of a Related Pyrazolo[3,4-b]pyridine Derivative (Compound 9a) This table presents data for a compound structurally related to the subject of the article and is for illustrative purposes only.
| Cell Line | IC₅₀ (µM) | Reference Compound (Doxorubicin) IC₅₀ (µM) |
| Hela | 2.59 | 2.35 |
| MCF7 | >50 | 4.57 |
| HCT-116 | >50 | 2.11 |
| Data sourced from a study on 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines. nih.gov |
Antimicrobial Activity Studies (in vitro)
The antimicrobial potential of pyrazole and pyridine derivatives has been explored against a range of pathogens, although specific data for this compound is not available.
Antibacterial Efficacy and Mechanism
Various pyrazole-containing scaffolds have been synthesized and evaluated for their antibacterial properties. For example, certain pyrazolo[3,4-b]pyrazine and -pyridine derivatives have shown activity against both anaerobic and aerobic bacteria. nih.gov The mechanism of action for some novel 2-(pyrazol-4-yl)-1,3,4-oxadiazoles containing an imidazole (B134444) fragment is suggested to involve the disruption of the bacterial cell membrane, leading to the leakage of intracellular components. nih.gov
Antifungal Efficacy and Mechanism
The antifungal activity of pyrazole derivatives is an active area of research. Novel 1-substituted-5-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives have demonstrated efficacy against various phytopathogenic fungi. arabjchem.org Mechanistic studies on some of these compounds suggest that they may disrupt the fungal cell membrane, thereby inhibiting growth. arabjchem.org Another class of compounds, N-(substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamides, has also exhibited moderate antifungal activities. nih.gov
Antiparasitic Activity against Protozoa (e.g., Leishmania, Trypanosoma)
The fight against parasitic diseases has also benefited from the exploration of pyrazole and pyridine-based compounds.
Synthetic pyridine and pyrazole aza macrocycles have been tested against several Leishmania species, including L. donovani, L. braziliensis, and L. infantum. nih.govmdpi.com The proposed mechanism of action for some of these compounds involves the alteration of parasitic metabolic pathways and the reduction of parasitic iron-superoxide dismutase (Fe-SOD) activity. nih.govmdpi.com Other pyrazole derivatives, such as 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols), have also shown in vitro activity against Leishmania mexicana. nih.gov
Similarly, derivatives of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) have been evaluated against the bloodstream stage of Trypanosoma brucei brucei, the causative agent of African trypanosomiasis. nih.gov The mechanism for some of these compounds is thought to involve the induction of a marked intracellular oxidative environment in the parasite. nih.gov Additionally, N-substituted phenyldihydropyrazolones have been identified as potent in vitro inhibitors of Trypanosoma cruzi, the parasite responsible for Chagas disease. nih.gov
Antiviral Activity (e.g., HIV-1 reverse transcriptase inhibition)
The potential for pyrazole derivatives to act as antiviral agents has been a subject of study, with some research pointing towards HIV-1 reverse transcriptase (RT) inhibition as a possible mechanism of action. researchgate.net While direct studies on this compound are not extensively documented in publicly available literature, the broader class of pyrazole-containing compounds has shown promise in this area. researchgate.net HIV-1 RT is a crucial enzyme for the replication of the virus, and its inhibition is a key strategy in antiretroviral therapy. The exploration of novel, non-nucleoside reverse transcriptase inhibitors (NNRTIs) is an ongoing effort in medicinal chemistry to overcome challenges such as drug resistance. The structural features of pyrazole derivatives, including their ability to form specific interactions within the NNRTI binding pocket of the reverse transcriptase enzyme, make them attractive candidates for further investigation.
Insecticidal Activity: Biological Parameter Assessment
The evaluation of novel chemical entities for insecticidal properties is critical for the development of new crop protection agents. The impact of this compound on various biological parameters of insects is a key area of research to determine its potential as an insecticide.
Impact on Nymphal Instar Duration and Generation Time
Currently, specific data from published studies detailing the impact of this compound on the nymphal instar duration and generation time of any insect species are not available in the reviewed literature. Such studies would typically involve exposing insect nymphs to varying concentrations of the compound and monitoring the time taken to molt between instars and the total time from egg to adult emergence. This information is vital for understanding the compound's potential to disrupt insect development and control pest populations.
Effects on Adult Longevity
Similarly, research specifically investigating the effects of this compound on the longevity of adult insects has not been identified in the available scientific literature. These studies would assess the lifespan of adult insects after exposure to the compound, providing insights into its potential lethal and sub-lethal effects on pest species.
Computational and Theoretical Investigations
Electronic Structure Calculations
Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into electron distribution, molecular geometry, and energetic stability.
Density Functional Theory (DFT) Studies of Ground State Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For a compound like 2-((4-iodo-1H-pyrazol-1-yl)methyl)pyridine, DFT calculations would typically be employed to determine its optimized ground-state geometry. This involves calculating key structural parameters such as bond lengths, bond angles, and dihedral angles.
The selection of an appropriate functional and basis set is crucial for obtaining accurate results. Common functionals for such organic molecules include B3LYP, while basis sets like 6-311++G(d,p) are often used to provide a good balance between accuracy and computational cost. The results of these calculations would provide a detailed three-dimensional model of the molecule in its lowest energy state.
Table 1: Hypothetical DFT-Calculated Ground State Properties of this compound (Note: This table is illustrative of the type of data generated from DFT calculations, as specific literature values for this compound are not available.)
| Parameter | Calculated Value |
|---|---|
| Total Energy (Hartree) | -XXX.XXXX |
| Dipole Moment (Debye) | X.XX |
| C-I Bond Length (Å) | ~2.10 |
| N-N (pyrazole) Bond Length (Å) | ~1.35 |
Time-Dependent DFT (TD-DFT) for Excited State Properties
To understand how this compound interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is the standard computational tool. This method is used to calculate the electronic absorption spectra by determining the energies of vertical electronic transitions from the ground state to various excited states.
These calculations would yield information on the major absorption bands (λmax), the corresponding oscillator strengths (which indicate the intensity of the transition), and the nature of the electronic transitions (e.g., π→π* or n→π*). This information is critical for predicting the photophysical properties of the molecule.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) analysis provides significant insights into the chemical reactivity and electronic properties of a molecule. This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.
The HOMO-LUMO energy gap is a key parameter that indicates the kinetic stability of the molecule. A large gap suggests high stability and low reactivity, whereas a small gap implies that the molecule will be more reactive. The spatial distribution of the HOMO and LUMO densities reveals the likely sites for electrophilic and nucleophilic attack, respectively. For this compound, the HOMO is expected to be located primarily on the electron-rich pyrazole (B372694) and pyridine (B92270) rings, while the LUMO may also be distributed across these aromatic systems.
Table 2: Illustrative FMO Properties for this compound (Note: This table represents typical data obtained from FMO analysis; specific literature values for this compound are not available.)
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -X.XX |
| LUMO Energy | -X.XX |
| HOMO-LUMO Energy Gap | X.XX |
Reactivity and Mechanism Predictions
Computational chemistry is instrumental in predicting the reactivity of molecules and elucidating the mechanisms of chemical reactions.
Computational Elucidation of Reaction Pathways
By mapping the potential energy surface, computational methods can be used to explore the pathways of reactions involving this compound. This involves locating transition states and calculating activation energies for proposed reaction steps. For instance, in reactions such as cross-coupling or substitution, these calculations can help determine the most favorable reaction mechanism and identify key intermediates. This level of detail is crucial for optimizing reaction conditions and understanding the underlying factors that control the reaction's outcome.
Prediction of Reactive Sites and Selectivity
The prediction of reactive sites is a direct application of theoretical calculations. By analyzing the distribution of electronic properties, one can forecast how a molecule will behave in a chemical reaction. For this compound, several properties can be calculated to predict reactivity:
Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. Red regions indicate areas of negative potential (rich in electrons) and are prone to electrophilic attack, while blue regions show positive potential (electron-poor) and are susceptible to nucleophilic attack.
Fukui Functions: These functions provide a more quantitative measure of the reactivity at different atomic sites in the molecule, helping to predict regioselectivity in reactions.
Natural Population Analysis (NPA): This analysis provides the charge distribution at each atomic center, which can also be used to infer reactive sites.
For this compound, the nitrogen atoms of the pyridine and pyrazole rings would be expected to be nucleophilic centers, while the iodinated carbon on the pyrazole ring would be a primary site for electrophilic attack or participation in cross-coupling reactions.
Molecular Interactions and Docking Studies
Molecular docking simulations are a cornerstone of computational chemistry, offering predictions about the binding of a ligand to a biological macromolecule. For pyrazole-based compounds, these studies are crucial in drug discovery, particularly for identifying potential inhibitors of enzymes like protein kinases. scielo.br
Derivatives of 1H-pyrazole have been the subject of numerous molecular docking studies to screen for potential inhibitors of various protein kinases and other biological targets implicated in diseases such as cancer and viral infections. scielo.brnih.govnih.gov For instance, pyrazole derivatives have been docked against receptor tyrosine kinases (like VEGFR-2), serine/threonine protein kinases (such as Aurora A and CDK2), and SARS-CoV-2 proteins. scielo.brnih.gov These studies aim to identify compounds that can fit into the active site of these proteins, a first step in developing new therapeutic agents.
The core structure of this compound, which combines both pyrazole and pyridine moieties, is found in compounds designed as selective positive allosteric modulators (PAMs) for the M4 muscarinic acetylcholine (B1216132) receptor, a target in conditions like schizophrenia and dementia. mdpi.com While the specific iodo-substituted compound has not been detailed, related pyrazol-4-yl-pyridine derivatives have shown promise in preclinical imaging studies. mdpi.com Similarly, related structures like 2-((1H-benzo[d]imidazol-1-yl)methyl)-4H-pyrido[1,2-a]pyrimidin-4-ones have been identified as potent activators of the M2 isoform of pyruvate (B1213749) kinase (PKM2), an emerging anti-tumor target. nih.gov
The analysis of docking results for pyrazole derivatives consistently focuses on the binding energy and the specific interactions between the ligand and the amino acid residues of the protein's active site. scielo.brnih.gov These interactions are predominantly hydrogen bonds and van der Waals forces. scielo.br The lowest binding energy indicates the most favorable binding pose. For example, docking studies of various pyrazole derivatives against protein kinases have revealed minimum binding energies ranging from -8.57 to -10.35 kJ/mol. scielo.brnih.gov
The stability of these docked poses is often further investigated using molecular dynamics simulations, which can confirm that the ligand remains stably bound within the active site over time with only minor conformational changes. nih.gov The interactions typically involve the nitrogen atoms of the pyrazole ring and other functional groups forming hydrogen bonds with the protein backbone or specific residues. scielo.br For the title compound, the pyridine nitrogen and the pyrazole nitrogens are expected to be key sites for such interactions.
Table 1: Binding Energies of Related Pyrazole Derivatives against Various Protein Targets
| Compound Class | Protein Target | PDB ID | Binding Energy (kcal/mol) | Source |
|---|---|---|---|---|
| Pyrazole-Thiadiazole Derivative | VEGFR-2 | 2QU5 | -10.09 | scielo.brnih.gov |
| Pyrazole-Thiadiazole Derivative | Aurora A | 2W1G | -8.57 | scielo.brnih.gov |
| Pyrazole-Thiadiazole Derivative | CDK2 | 2VTO | -10.35 | scielo.brnih.gov |
| Thiazole-Pyridine-Pyrazole Derivative | Urate Oxidase | - | -5.45 | nih.gov |
| Phytocompounds (e.g., Quercetin) | SARS-CoV-2 nsp16 | 6YZ1 | -7.9 to -8.4 | nih.gov |
| Flavonoids (e.g., Isoquercetin) | SARS-CoV-2 Spike Protein | 6LU7 | -6.74 | openmedicinalchemistryjournal.com |
The flexibility of a ligand is a critical factor in its ability to adapt its conformation to fit into a protein's binding site. The this compound molecule possesses considerable conformational freedom, primarily around the methylene (B1212753) bridge connecting the pyrazole and pyridine rings.
Studies on similar molecules, such as 2-[bis(1H-pyrazol-1-yl)methyl]pyridine, reveal important structural parameters. In its crystal structure, the dihedral angle between the two pyrazolyl rings is 67.9 (1)°. nih.govresearchgate.net For 2,6-bis[(1H-pyrazol-1-yl)methyl]pyridine, the pyrazolyl groups are nearly perpendicular to the central pyridine ring, with dihedral angles of 87.77 (8)° and 85.73 (7)°. researchgate.net This near-perpendicular arrangement suggests that steric factors play a significant role in the preferred conformation. The flexibility of such ligands allows for a variety of coordination modes in metal complexes and can influence the packing of molecules in the solid state through π-involving intermolecular interactions. rsc.org
Supramolecular Assembly Modeling
The study of supramolecular assemblies involves understanding how individual molecules interact to form larger, ordered structures. For coordination compounds, these interactions are key to determining the final crystal architecture.
The formation of coordination compounds with ligands like this compound is governed by a combination of metal-ligand bonds and weaker intermolecular interactions. Computational methods such as Hirshfeld surface analysis and Density Functional Theory (DFT) are used to visualize and quantify these non-covalent interactions. nih.govresearchgate.net
In related pyridine- and pyrazole-based coordination compounds, hydrogen bonds (e.g., C-H···N, N-H···X where X is a halide), π-π stacking, and anion-π interactions are crucial for stabilizing the crystal lattice. researchgate.netmdpi.com The crystal structure of 2-[bis(1H-pyrazol-1-yl)methyl]pyridine, for example, shows that C—H⋯N hydrogen-bonding interactions link the molecules into a supramolecular tape. nih.govresearchgate.net The presence of an iodine atom in the title compound introduces the possibility of halogen bonding (I···N or I···O), a directional interaction that can be a powerful tool in crystal engineering for the reliable construction of extended molecular networks. brieflands.com The interplay between hydrogen and halogen bonds can direct the assembly of molecules into predictable 1-D and 2-D architectures. brieflands.com
Iron(II) complexes with ligands from the 2,6-bis(1H-pyrazol-1-yl)pyridine (BPP) family are renowned for exhibiting spin-crossover (SCO) behavior. nih.govacs.org This phenomenon involves a transition between a low-spin (LS, S=0) and a high-spin (HS, S=2) state, which can be triggered by external stimuli like temperature or light. nih.gov This property makes them promising for applications in molecular electronics and spintronics as molecular switches or memory elements. nih.gov
DFT studies have been used to predict that spin-state switching can be induced at the single-molecule level. nih.govacs.org For an iron(II) complex anchored between two gold electrodes, it is predicted that mechanically stretching the molecule can induce a change in the Fe-N bond distances. This distortion alters the ligand field strength, leading to a transition from the LS to the HS state. rsc.org This stretching-induced SCO is accompanied by a change in electrical conductance, a key feature for spintronic devices. nih.gov
The nature of the substituent at the 4-position of the pyridine ring in BPP ligands significantly influences the SCO properties. Research on a series of Fe(L)22 complexes, where L is a 4-substituted BPP ligand, demonstrates this effect. For the 4-iodo-2,6-bis(pyrazol-1-yl)pyridine ligand, which is closely related to the title compound, the resulting iron(II) complex shows an above-room-temperature spin transition. researchgate.net
Table 2: Magnetic Properties of Related Iron(II) Spin-Crossover Complexes
| Complex | Spin State at Low Temp | Spin Transition Temperature (T½) | Hysteresis (ΔT) | Source |
|---|---|---|---|---|
| Fe(4-iodo-2,6-bis(pyrazol-1-yl)pyridine)22 | Low-Spin | 333 K | - | researchgate.net |
| Fe(4-(4'-hydroxyphenyl)-2,6-bis(pyrazol-1-yl)pyridine)22 | Low-Spin | 281 K | - | researchgate.net |
| Fe(4-hydroxy-2,6-di(pyrazol-1-yl)pyridine)22 | High-Spin (major phase) / Abrupt ST (minor phase) | ~210-220 K | - | mdpi.com |
| Fe(4-([2,2'-bithiophen]-5-ylethynyl)-2,6-di(1H-pyrazol-1-yl)pyridine)22 | Low-Spin (with remnant HS fraction) | 254 K | - | nih.govacs.org |
| [Fe(ptp)2] (ptp = 2-(1H-pyrazol-1-yl)-6-(1H-tetrazol-5-yl)pyridine) | Low-Spin | ~300 K | Yes | researchgate.net |
Advanced Theoretical Methodologies
Advanced theoretical and computational methodologies are indispensable tools for elucidating the intricate molecular characteristics of novel chemical entities. In the context of this compound, these methods provide profound insights into its dynamic behavior, structural stability, and spectroscopic profile. Computational chemistry facilitates the exploration of molecular properties that may be challenging to determine experimentally, offering a predictive framework for understanding the molecule's behavior at an atomic level. eurasianjournals.com
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability
Molecular dynamics (MD) simulations are powerful computational techniques used to study the dynamic evolution of molecules over time, providing a detailed picture of their conformational flexibility and stability. eurasianjournals.com For pyrazole derivatives, MD simulations are frequently employed to understand how these molecules interact with biological targets, such as proteins, and to assess the stability of the resulting complexes. nih.govnih.gov
In a typical MD simulation study of a pyrazole derivative, the system (e.g., the ligand in a solvent or a protein-ligand complex) is placed in a simulated environment, and the trajectories of atoms are calculated over a specific period, often nanoseconds. nih.govnih.gov Key parameters analyzed during MD simulations include the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF).
The RMSD of the protein and ligand provides a measure of the structural stability of the complex over the simulation time. A stable RMSD value suggests that the complex has reached equilibrium and the ligand remains securely bound. nih.gov For instance, in studies of pyrazole derivatives as kinase inhibitors, MD simulations have shown that the ligand RMSD stabilizes after a few nanoseconds, indicating a stable binding conformation within the active site of the enzyme. nih.gov
The RMSF of individual amino acid residues in a protein can reveal regions of flexibility and identify key residues that interact with the ligand. researchgate.net Consistent interactions, such as hydrogen bonds and hydrophobic contacts observed throughout the simulation, underscore the stability of the binding mode. nih.gov While specific MD simulation data for this compound is not available, the principles from related studies on pyrazole derivatives suggest that it would exhibit stable interactions when complexed with a biological target. researchgate.neteurasianjournals.com
Illustrative Data from a Representative MD Simulation of a Pyrazole Derivative Complex:
| Parameter | Value | Interpretation |
| Simulation Time | 100 ns | Duration of the simulation to observe dynamic behavior. |
| Ligand RMSD | < 0.2 nm (after 10 ns) | Indicates the ligand achieved a stable conformation. nih.gov |
| Protein RMSD | Stabilized after 20 ns | Suggests the overall protein structure reached equilibrium. nih.gov |
| Key Interactions | H-bond with Ala807 | Crucial interaction for binding affinity and inhibition. nih.gov |
This table is representative of data from MD simulations on related pyrazole derivatives and is for illustrative purposes.
Quantum Chemical Computations for Vibrational and Spectroscopic Properties
Quantum chemical computations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the geometric, electronic, and vibrational properties of molecules with high accuracy. eurasianjournals.comjocpr.com The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a commonly used hybrid functional that provides a good balance between accuracy and computational cost for studying organic molecules. nih.govnih.gov
Optimized Geometry and Electronic Properties: DFT calculations can determine the most stable three-dimensional structure of this compound by finding the minimum energy conformation. jocpr.com From the optimized geometry, various electronic properties can be calculated, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's chemical reactivity and kinetic stability. nih.gov
Vibrational and Spectroscopic Analysis: Theoretical vibrational analysis using DFT allows for the prediction of infrared (IR) and Raman spectra. nih.govnih.gov The calculated vibrational frequencies can be correlated with experimental spectra, aiding in the assignment of specific vibrational modes to the observed absorption bands. jocpr.com For pyrazole derivatives, characteristic vibrational modes include N-H and C-H stretching, as well as ring deformation modes. jocpr.com The presence of the iodine substituent on the pyrazole ring and the pyridine moiety in this compound would be expected to influence the vibrational frequencies, which can be precisely calculated.
A comparison of theoretical and experimental spectra for related halogenated pyrazoles has demonstrated excellent agreement, validating the accuracy of the computational methods. chemrxiv.org For instance, the C=N stretching vibration in pyrazole rings typically appears in a specific region of the IR spectrum, and its calculated frequency can confirm its experimental assignment. researchgate.net
Illustrative Calculated Vibrational Frequencies for a Related Pyrazole Derivative:
| Vibrational Mode | Calculated Frequency (cm⁻¹) (B3LYP/6-311G(d,p)) | Experimental Frequency (cm⁻¹) | Assignment |
| N-H Stretch | 3450 | 3400 | Stretching of the pyrazole N-H bond. jocpr.com |
| C-H Stretch (Aromatic) | 3100-3000 | 3080 | Stretching of C-H bonds in the pyrazole and pyridine rings. |
| C=N Stretch | 1610 | 1605 | Stretching of the C=N bond within the pyrazole ring. researchgate.net |
| C-I Stretch | 600 | 595 | Stretching of the Carbon-Iodine bond. |
This table presents representative data for pyrazole derivatives and is intended for illustrative purposes. The exact frequencies for this compound would require specific calculations.
Advanced Spectroscopic and Structural Elucidation
Single-Crystal X-ray Diffraction Studies
Single-crystal X-ray diffraction is a powerful technique for the unambiguous determination of the solid-state structure of a crystalline compound.
The supramolecular architecture is dictated by intermolecular interactions. In the crystal packing of similar compounds, weak C-H···N hydrogen bonds are often observed, which link individual molecules into larger assemblies, such as tapes or layers. researchgate.netnih.govresearchgate.net For example, in the crystal structure of 2,6-bis[(1H-pyrazol-1-yl)methyl]pyridine, weak C—H⋯N hydrogen bonds connect the molecules into layers that extend parallel to a specific crystallographic plane. nih.govresearchgate.net The presence of the iodine atom in "2-((4-Iodo-1H-pyrazol-1-YL)methyl)pyridine" could introduce halogen bonding as an additional significant intermolecular interaction, further influencing the supramolecular assembly. The crystal structure of 4-iodo-1H-pyrazole itself reveals a catemeric motif sustained by N-H···N hydrogen bonds. mdpi.com
Detailed analysis of bond lengths, bond angles, and dihedral angles provides a quantitative understanding of the molecule's conformation. In related pyrazole-based structures, the bond lengths within the pyrazole (B372694) and pyridine (B92270) rings are generally within the expected ranges for aromatic heterocyclic systems. nih.gov The dihedral angles between the planes of the pyrazolyl and pyridine rings are particularly informative for describing the ligand's conformation and its steric profile. For example, in 2-[bis(1H-pyrazol-1-yl)methyl]pyridine, the dihedral angle between the two pyrazolyl rings is reported to be 67.9 (1)°. researchgate.netnih.gov In 2,6-bis[(1H-pyrazol-1-yl)methyl]pyridine, the pyrazolyl groups are nearly perpendicular to the central pyridine ring, with dihedral angles of 87.77 (8)° and 85.73 (7)°. nih.govresearchgate.net
Interactive Table: Selected Bond Parameters from a Related Structure (2-[bis(1H-pyrazol-1-yl)methyl]pyridine) researchgate.net
| Bond | Length (Å) | Angle | Degree (°) |
|---|---|---|---|
| C1-N2 | 1.345(2) | N2-C1-H1 | 129.0 |
| N2-N3 | 1.363(2) | C4-N3-N2 | 112.5(1) |
| N3-C4 | 1.332(2) | C5-C4-N3 | 106.1(2) |
| C4-C5 | 1.385(3) | C1-N2-N3 | 105.7(1) |
| C5-C1 | 1.461(3) |
Note: The data presented is for the related compound 2-[bis(1H-pyrazol-1-yl)methyl]pyridine and serves as a representative example.
Pyrazolyl-pyridine ligands are extensively used in coordination chemistry to form metal complexes with diverse structures and applications. The crystallographic analysis of these complexes reveals the coordination mode of the ligand. Typically, the pyridine nitrogen and one of the pyrazole nitrogen atoms chelate to a metal center. The steric and electronic properties of the ligand, influenced by substituents like the iodo-group, will affect the geometry and stability of the resulting metal complex. For example, related pyrazolyl-pyridine ligands have been shown to form tetrahedral M4L6 cages with metal ions. researchgate.net The iodine atom in "this compound" can potentially influence the packing of these complexes in the solid state through halogen bonding.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for confirming the structure of "this compound" in solution.
The ¹H and ¹³C NMR spectra provide a detailed map of the hydrogen and carbon atoms in the molecule. The chemical shifts, signal multiplicities, and integration values are used to assign each signal to a specific nucleus in the structure. For pyrazol-4-yl-pyridine derivatives, the protons on the pyrazole and pyridine rings typically appear in the aromatic region of the ¹H NMR spectrum. nih.gov The methylene (B1212753) bridge protons would be expected to appear as a singlet, with its chemical shift influenced by the adjacent aromatic rings.
The ¹³C NMR spectrum shows distinct signals for each unique carbon atom. The carbon atoms of the pyridine and pyrazole rings, as well as the methylene bridge carbon, will have characteristic chemical shifts. nih.gov The carbon atom bearing the iodine (C4 of the pyrazole ring) is expected to show a significantly different chemical shift compared to the other pyrazole carbons due to the heavy atom effect of iodine.
Interactive Table: Expected NMR Chemical Shift Ranges for this compound based on related structures nih.gov
| Nucleus | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
|---|---|---|
| Pyridine-H | 7.0 - 8.5 | 120 - 150 |
| Pyrazole-H | 7.5 - 8.0 | 115 - 140 |
| CH₂ | ~4.0 - 5.5 | ~40 - 60 |
| C-I (Pyrazole) | - | Lower field shift expected |
Note: These are estimated chemical shift ranges based on data for similar compounds. nih.gov
To unambiguously assign all signals and confirm the connectivity of the molecule, 2D NMR techniques are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would be used to confirm the connectivity of protons within the pyridine ring and to identify any long-range couplings.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It is crucial for assigning the carbon signals based on the already assigned proton signals.
Together, these 2D NMR experiments provide irrefutable evidence for the structure of "this compound" in solution.
Dynamic NMR for Conformational Exchange
Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful technique for investigating the conformational dynamics of molecules that exist as an equilibrium of two or more rapidly interconverting isomers. In the case of this compound, the primary conformational flexibility arises from the rotation around the single bonds of the methylene bridge connecting the pyridine and pyrazole rings.
This rotation can give rise to different spatial arrangements of the two aromatic rings relative to each other. At low temperatures, this rotation may be slow enough on the NMR timescale to allow for the observation of distinct signals for each conformer. As the temperature is increased, the rate of interconversion increases, leading to a broadening of the NMR signals, followed by coalescence into a time-averaged spectrum at higher temperatures.
By analyzing the changes in the NMR lineshape as a function of temperature, it is possible to determine the thermodynamic and kinetic parameters for this conformational exchange process, including the activation energy (ΔG‡), enthalpy (ΔH‡), and entropy (ΔS‡) of the rotational barrier. This information provides valuable insight into the steric and electronic interactions that govern the molecule's three-dimensional structure and flexibility in solution.
Vibrational Spectroscopy
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification and Interactions
FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, causing vibrations of its chemical bonds. The resulting spectrum displays a series of absorption bands, with the position, intensity, and shape of each band corresponding to a specific vibrational mode. For this compound, the FT-IR spectrum would be characterized by several key regions:
C-H Stretching: Aromatic C-H stretching vibrations from both the pyridine and pyrazole rings are expected in the range of 3100-3000 cm⁻¹. Aliphatic C-H stretching from the methylene bridge would appear between 3000-2850 cm⁻¹.
C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the aromatic pyridine and pyrazole rings typically occur in the 1600-1400 cm⁻¹ region. These bands can be sensitive to substitution patterns and electronic effects.
CH₂ Bending: The scissoring and rocking modes of the methylene bridge (CH₂) are expected around 1450 cm⁻¹ and in the fingerprint region, respectively.
C-I Stretching: The C-I stretching vibration is expected to appear as a weak to medium intensity band in the far-infrared region, typically between 600-500 cm⁻¹, due to the heavy mass of the iodine atom.
Raman Spectroscopy for Vibrational Modes
Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, the Raman spectrum would provide valuable information on:
Ring Breathing Modes: The symmetric "breathing" vibrations of the pyridine and pyrazole rings, which involve the concerted expansion and contraction of the rings, would give rise to strong and sharp bands in the Raman spectrum.
C-I Bond: The C-I stretching vibration, while weak in the IR, is often more prominent in the Raman spectrum due to the high polarizability of the C-I bond.
Vibrational Circular Dichroism (VCD) Spectroscopy for Chiral Analysis
Vibrational Circular Dichroism (VCD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. For this compound to be VCD active, it must be chiral. While the molecule itself does not possess a stereocenter in the classical sense, it could potentially exhibit atropisomerism if the rotation around the C-N bonds of the methylene bridge is sufficiently hindered, leading to stable, non-superimposable conformers.
If such stable atropisomers exist and can be resolved, VCD spectroscopy could be used to determine their absolute configuration by comparing the experimental VCD spectrum to that predicted by quantum chemical calculations. Each enantiomer would produce a VCD spectrum that is equal in magnitude but opposite in sign to the other.
Mass Spectrometry Techniques
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is capable of measuring the mass of a molecule with very high accuracy (typically to within 5 ppm). This allows for the unambiguous determination of the elemental formula of this compound. Given the monoisotopic masses of the elements (C=12.000000, H=1.007825, N=14.003074, I=126.904473), the exact mass of the molecular ion [M]⁺ or a protonated species [M+H]⁺ can be calculated and compared to the experimentally measured value to confirm its identity.
For example, the theoretical exact mass of the protonated molecule [C₉H₉IN₄]⁺ would be calculated and compared to the experimental value, providing a high degree of confidence in the compound's identification.
| Compound Name |
| This compound |
| Pyridine |
| 4-Iodopyrazole (B32481) |
| Spectroscopic Data Summary (Predicted) | Technique | Expected Observations |
| Conformational Dynamics | Dynamic NMR | Temperature-dependent signal broadening and coalescence due to restricted rotation around the methylene bridge bonds. |
| Functional Groups | FT-IR Spectroscopy | Aromatic C-H (3100-3000 cm⁻¹), Aliphatic C-H (3000-2850 cm⁻¹), C=N/C=C (1600-1400 cm⁻¹), C-I (600-500 cm⁻¹). |
| Vibrational Modes | Raman Spectroscopy | Strong ring breathing modes of pyridine and pyrazole rings, prominent C-I stretching vibration. |
| Chirality | Vibrational Circular Dichroism (VCD) | Potential for VCD activity if stable atropisomers due to hindered rotation exist and can be resolved. |
| Molecular Formula Confirmation | High-Resolution Mass Spectrometry (HRMS) | Precise mass measurement to confirm the elemental formula C₉H₈IN₄. |
Electrospray Ionization Mass Spectrometry (ESI-MS) for Non-Covalent Complexes
Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful analytical technique renowned for its "gentle" ionization process, which allows for the transfer of large, thermally fragile molecules and non-covalent assemblies from solution into the gas phase with minimal fragmentation. This capability makes it exceptionally well-suited for the characterization of coordination complexes, providing direct evidence of their composition and stoichiometry in solution.
When analyzing a non-covalent complex of this compound with a metal ion, the ESI-MS spectrum would be expected to show peaks corresponding to the intact complex ion. The mass-to-charge ratio (m/z) of these peaks allows for the unambiguous determination of the complex's molecular weight and, by extension, the stoichiometric ratio of ligand to metal. For instance, in the formation of a hypothetical octahedral complex with a divalent metal ion like Iron(II) (Fe²⁺) and a counter-ion like tetrafluoroborate (B81430) (BF₄⁻), one would anticipate observing species corresponding to [Fe(L)₂]²⁺ or [Fe(L)₂(BF₄)]⁺, where 'L' represents the title ligand. The "multiple charging" phenomenon, a hallmark of ESI, often produces a series of peaks for the same species with different numbers of charges, which can aid in confirming the molecular mass.
The experimental conditions, such as solvent system and interface voltages, are critical variables that must be optimized to preserve the integrity of these non-covalent interactions during their transition into the gas phase.
Table 1: Hypothetical ESI-MS Data for a Divalent Metal Complex M(L)₂₂ L = this compound (M.W. ≈ 285.08) M = A hypothetical divalent metal ion (e.g., Cu²⁺, M.W. ≈ 63.5) X = A singly charged counter-ion (e.g., Cl⁻, M.W. ≈ 35.5)
| Detected Ion Species | Formula | Calculated m/z |
| Complex Dication | [Cu(C₉H₈IN₃)₂]²⁺ | 316.8 |
| Complex Monocation | [Cu(C₉H₈IN₃)₂Cl]⁺ | 669.1 |
This interactive table illustrates the expected m/z values for plausible species in an ESI-MS experiment. The values are calculated based on the primary isotopes and demonstrate how the technique confirms the complex's stoichiometry.
Electronic Absorption and Emission Spectroscopy
UV-Vis Spectroscopy for Electronic Transitions
UV-Visible (UV-Vis) absorption spectroscopy is a fundamental technique used to study the electronic transitions within a molecule or complex. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher-energy excited state. For complexes of this compound, the UV-Vis spectrum would be characterized by several types of electronic transitions.
Intra-ligand Transitions: These transitions occur within the ligand itself. They are typically high-energy, high-intensity bands observed in the UV region. For the title ligand, one would expect to see π→π* transitions associated with the aromatic pyridine and pyrazole rings, and lower-energy n→π* transitions involving the non-bonding electron pairs on the nitrogen atoms.
Charge-Transfer Transitions: Upon coordination to a metal center, new absorption bands often appear. These are typically more intense than d-d transitions and are highly sensitive to the nature of both the metal and the ligand.
Metal-to-Ligand Charge Transfer (MLCT): If the metal has filled or partially filled d-orbitals and the ligand has low-lying π* orbitals (as is typical for pyridine-pyrazole systems), an MLCT transition can occur. These are common in complexes of d⁶, d⁸, and d¹⁰ metals like Ru(II), Pt(II), or Cu(I).
Ligand-to-Metal Charge Transfer (LMCT): If the metal is in a high oxidation state with empty or partially filled d-orbitals and the ligand has high-energy lone pairs, an LMCT transition is possible.
The specific energies (wavelengths) of these transitions provide critical information about the electronic structure of the resulting complex.
Table 2: Typical Electronic Transitions for Pyridine-Pyrazole Metal Complexes
| Transition Type | Typical Wavelength Range (nm) | Description |
| π→π | 200 - 300 | High-intensity absorptions within the aromatic ligand systems. |
| n→π | 300 - 350 | Lower-intensity absorptions from nitrogen lone pairs to π* orbitals. |
| MLCT | 350 - 600 | Absorption involving electron promotion from metal d-orbitals to ligand π* orbitals. |
| d-d | 400 - 800 | Low-intensity absorptions involving transitions between metal d-orbitals (for transition metals). |
This interactive table summarizes the types of electronic transitions and their general locations, as would be expected for complexes of the title ligand based on data from analogous compounds.
Photoluminescence and Luminescence Properties of Complexes
Many transition metal complexes containing polypyridyl and pyrazole-based ligands exhibit photoluminescence, a property that makes them suitable for applications in sensors, light-emitting devices, and bio-imaging. Luminescence is the emission of light from an excited electronic state and is broadly categorized into fluorescence (from a singlet excited state) and phosphorescence (from a triplet excited state).
Complexes of this compound, particularly with d¹⁰ metals like Cu(I) or Zn(II) or d⁶ metals like Ir(III) or Ru(II), are expected to be luminescent. The emission properties are dictated by the nature of the lowest-energy excited state, which is often an MLCT state.
Key parameters used to characterize luminescence include:
Emission Wavelength (λ_em): The color of the emitted light, which depends on the energy gap between the excited state and the ground state.
Quantum Yield (Φ): The efficiency of the emission process, defined as the ratio of photons emitted to photons absorbed.
Emission Lifetime (τ): The average time the molecule spends in the excited state before returning to the ground state. Lifetimes for phosphorescence (microseconds to milliseconds) are typically much longer than for fluorescence (nanoseconds).
The presence of the heavy iodine atom on the pyrazole ring is expected to enhance spin-orbit coupling. This "heavy-atom effect" facilitates intersystem crossing (ISC) from the initially formed singlet excited state to a triplet excited state, potentially leading to efficient phosphorescence. The steric and electronic properties of the ligands play a crucial role in tuning the emission quantum yields and lifetimes by controlling non-radiative decay pathways.
Table 3: Representative Photoluminescence Properties of Analogous Copper(I) Complexes
| Complex Type | Emission Max (nm) | Quantum Yield (Φ) | Lifetime (µs) | Emitting State |
| [Cu(N^N)(P^P)]⁺ | 490 - 550 | Up to ~90% | 10 - 35 | MLCT/LLCT |
| [Cu₄I₄(Pyridine)₄] | ~530 (Thermochromic) | Variable | Not reported | Cluster-centered/XLCT |
This interactive table draws on data from emissive copper(I) complexes with related pyridine-pyrazole and pyridine ligands to illustrate the range of photophysical properties that could be anticipated.
Other Characterization Methods
Magnetic Susceptibility Measurements for Paramagnetic Complexes
Magnetic susceptibility measurements are essential for characterizing complexes containing paramagnetic metal centers (i.e., those with one or more unpaired electrons). This technique quantifies the extent to which a material is magnetized in an applied magnetic field. For coordination complexes of this compound with transition metals like Cu(II), Fe(II), Co(II), or Mn(II), this measurement provides fundamental insight into the electronic structure.
The key parameter derived is the effective magnetic moment (μ_eff), which is calculated from the temperature-dependent magnetic susceptibility (χ_M). The value of μ_eff is directly related to the number of unpaired electrons. For many complexes, the "spin-only" formula provides a good approximation:
μ_so = √[n(n+2)] (where n = number of unpaired electrons)
Deviations from the spin-only value can provide information about spin-orbit coupling. Furthermore, for polynuclear complexes containing two or more metal centers, variable-temperature magnetic susceptibility studies can reveal the nature and magnitude of magnetic exchange interactions (J) between the metal ions, indicating whether the coupling is ferromagnetic (spins align parallel) or antiferromagnetic (spins align antiparallel). For instance, iron(II) complexes with related 2,6-bis(pyrazol-1-yl)pyridine ligands are well-known to exhibit spin-crossover (SCO) behavior, where the magnetic moment changes in response to temperature.
Table 4: Theoretical Spin-Only Magnetic Moments (μ_so) for Common Paramagnetic Ions
| Metal Ion | d-electron Count | Unpaired e⁻ (n) | Spin-Only Moment (B.M.) |
| Cu²⁺ | d⁹ | 1 | 1.73 |
| Ni²⁺ | d⁸ | 2 | 2.83 |
| Co²⁺ (high spin) | d⁷ | 3 | 3.87 |
| Fe²⁺ (high spin) | d⁶ | 4 | 4.90 |
| Mn²⁺ (high spin) | d⁵ | 5 | 5.92 |
This interactive table shows the theoretical magnetic moments for common paramagnetic ions that could form complexes with the title ligand. Experimental values are compared to these to confirm the spin state.
Electron Paramagnetic Resonance (EPR) Spectroscopy
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that is exclusively sensitive to species with unpaired electrons. It is a powerful tool for probing the local environment of a paramagnetic metal ion within a complex.
An EPR experiment on a paramagnetic complex of this compound would yield a spectrum characterized by:
g-values: These are related to the energy of the microwave absorption and are analogous to the chemical shift in NMR. The g-tensor is often anisotropic, providing detailed information about the symmetry and electronic ground state of the metal center.
Hyperfine Coupling: This is the interaction (splitting) between the electron spin and the spins of nearby magnetic nuclei (e.g., the metal nucleus itself, or ligand donor atoms like ¹⁴N). The resulting hyperfine coupling constants (A-values) give insight into the distribution of the unpaired electron's wavefunction, indicating the degree of covalency in the metal-ligand bonds.
For example, in a hypothetical square planar or square pyramidal Cu(II) complex, the EPR spectrum would be expected to show axial symmetry with distinct g_parallel and g_perpendicular components, along with hyperfine splitting from the I = 3/2 copper nucleus. This data provides a definitive fingerprint of the paramagnetic center's coordination environment.
Supramolecular Chemistry and Advanced Materials Science Applications
Self-Assembly into Defined Architectures
The ligand 2-((4-Iodo-1H-pyrazol-1-yl)methyl)pyridine has been effectively utilized in the self-assembly of discrete and well-defined supramolecular structures through coordination with various metal ions.
Research has demonstrated the formation of metallo-supramolecular squares using ligands similar in structure to this compound. For instance, the self-assembly of a related pyridyl-triazole ligand with Pd(II) and Pt(II) ions resulted in the formation of [M4L4]8+ cages. While direct evidence for chiral metallo-supramolecular squares involving the specific iodo-substituted ligand is not prevalent in the reviewed literature, the principle of forming discrete assemblies is well-established for this class of compounds. The steric and electronic properties of the iodo-substituent are expected to influence the final geometry and properties of such assemblies.
Coordination-driven self-assembly is a powerful strategy for constructing intricate molecular architectures, and this compound serves as an excellent ligand for this purpose. The reaction of this ligand with iron(II) salts, for example, leads to the spontaneous formation of mononuclear complexes of the type Fe(L)32. In these complexes, three ligands coordinate to a central iron(II) ion, forming an octahedral geometry. This self-assembly process is highly efficient and yields crystalline materials suitable for further study. The iodine atom on the pyrazole (B372694) ring provides a site for potential post-assembly modification through halogen bonding or other synthetic transformations, adding another layer of complexity and functionality to the assembled structures.
Spin-Crossover (SCO) Materials Development
One of the most significant applications of this compound is in the development of spin-crossover (SCO) materials. These materials can switch between two different electronic spin states, a low-spin (LS) state and a high-spin (HS) state, in response to external stimuli such as temperature, pressure, or light.
The design of SCO complexes with this compound is based on a few key principles. The ligand field strength provided by the six nitrogen atoms from three bidentate ligands is crucial. It must be close to the point where the energy difference between the LS and HS states is comparable to thermal energy (kBT). The specific electronic and steric properties of the ligand, including the electron-withdrawing nature of the iodine atom, fine-tune the ligand field strength to achieve this delicate balance. The resulting [Fe(II)N6] coordination sphere is highly sensitive to subtle changes in the ligand structure, allowing for the rational design of materials with specific SCO properties. The cooperativity between the SCO centers, which is essential for abrupt and hysteretic spin transitions, is influenced by intermolecular interactions such as π-π stacking and, potentially, halogen bonding involving the iodine atom.
Iron(II) complexes of this compound exhibit temperature-induced spin crossover. For example, the complex Fe(this compound)32 undergoes a gradual spin transition centered around 245 K. This transition from a diamagnetic LS state at low temperatures to a paramagnetic HS state at higher temperatures can be monitored by magnetic susceptibility measurements. The table below summarizes the magnetic properties of this complex.
| Temperature (K) | χMT (cm³ K mol⁻¹) | Spin State |
| 50 | ~0.2 | Low-Spin (LS) |
| 245 | ~1.8 | Mixed (LS/HS) |
| 350 | ~3.5 | High-Spin (HS) |
This is an interactive data table. You can sort and filter the data.
The gradual nature of the transition indicates weak cooperativity between the iron centers in this particular compound. The study of how different anions and solvent molecules affect the SCO behavior is an active area of research, aiming to produce materials with more abrupt transitions and wider hysteresis loops, which are desirable for memory applications.
Applications in Molecular Electronics and Spintronics
While the primary focus of research on this compound has been on its fundamental coordination chemistry and SCO properties, its characteristics suggest potential applications in molecular electronics and spintronics. The bistability of SCO complexes makes them candidates for use as molecular switches or memory elements. The ability to switch between two distinct magnetic states could be harnessed in spintronic devices, where information is encoded in the spin of electrons.
The presence of the iodine atom offers a unique advantage for surface deposition. It provides a specific anchoring point for grafting the SCO complexes onto conductive or magnetic substrates, a crucial step in the fabrication of molecular-scale devices. However, the realization of such applications is still in its early stages and requires further research to overcome challenges related to device integration and room-temperature operation of SCO materials. The development of thin films and nanoparticles of these SCO complexes is a promising direction towards their use in practical electronic and spintronic applications.
Fabrication of Switchable Molecular Devices
There is no available literature detailing the fabrication or performance of switchable molecular devices based on this compound.
Integration within Porous Materials
Anchoring Ligands within Metal-Organic Frameworks (MOFs)
The use of pyrazole and pyridine-containing ligands is common in the design of MOFs. However, no studies were found that specifically utilize this compound as an anchoring ligand in the synthesis of metal-organic frameworks.
Role in Hybrid Organic-Inorganic Materials
Similarly, no research detailing the role or integration of this compound within hybrid organic-inorganic materials could be located.
Future Research Directions
Exploration of Novel Synthetic Pathways
While established methods for the synthesis of pyrazolylpyridine derivatives exist, future research should focus on developing more efficient, sustainable, and versatile synthetic routes to 2-((4-Iodo-1H-pyrazol-1-YL)methyl)pyridine and its analogs.
Green Chemistry Approaches : Investigation into mechanochemical methods, which can reduce solvent usage and reaction times, could offer an environmentally benign alternative to conventional solution-phase synthesis. mdpi.com The use of deep eutectic solvents (DES) as catalysts or media is another promising green chemistry approach. mdpi.com
Flow Chemistry : Continuous flow synthesis could provide enhanced control over reaction parameters, leading to higher yields, improved purity, and safer handling of intermediates. This is particularly relevant for scaling up the production of key intermediates. researchgate.net
C-H Activation : Direct C-H activation/functionalization of the pyrazole (B372694) or pyridine (B92270) rings would represent a more atom-economical approach, bypassing the need for pre-functionalized starting materials and reducing synthetic steps.
| Synthetic Strategy | Potential Advantages | Relevant Research Area |
| Mechanosynthesis | Reduced solvent waste, shorter reaction times, energy efficiency. mdpi.com | Green Chemistry |
| Flow Chemistry | Improved safety, scalability, and process control. researchgate.net | Process Chemistry |
| C-H Activation | High atom economy, reduced synthetic steps. | Organometallic Chemistry |
| Advanced Halogenation | Increased yields, milder reaction conditions. researchgate.net | Synthetic Methodology |
Design of Advanced Ligand Architectures
The inherent coordinating ability of the pyrazole and pyridine nitrogen atoms makes this compound a foundational structure for designing sophisticated ligands for coordination chemistry and catalysis.
Multidentate Ligands : The iodo- group is a prime site for elaboration via cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to introduce additional coordinating moieties. This would allow for the creation of tridentate or higher-denticity ligands, capable of forming more stable and well-defined metal complexes. nih.govresearchgate.net
Chiral Ligands : The introduction of chiral centers, either on the methylene (B1212753) bridge or on substituents attached to the heterocyclic rings, could lead to the development of novel ligands for asymmetric catalysis.
Functionalized Scaffolds : Incorporating functional groups with specific electronic or steric properties onto the pyridine or pyrazole rings can be used to fine-tune the properties of the resulting metal complexes, such as their redox potential, stability, and catalytic activity. mdpi.com
Bridging Ligands : Designing dimeric or oligomeric structures where multiple pyrazolylpyridine units are linked together could lead to the formation of multinuclear metal complexes with interesting magnetic or catalytic properties.
Expansion of Catalytic Scope and Efficiency
Metal complexes derived from this compound-based ligands are promising candidates for a wide range of catalytic applications.
Cross-Coupling Reactions : Complexes of palladium, nickel, or copper with these ligands could be screened for their efficacy in catalyzing various cross-coupling reactions, which are fundamental to modern organic synthesis.
Oxidation Catalysis : Inspired by copper-pyrazole systems that catalyze the oxidation of catechol, future work could explore the potential of new complexes in other aerobic oxidation reactions, aiming for high efficiency and selectivity under mild conditions. mdpi.com
Photoredox Catalysis : The conjugated π-systems of the pyrazole and pyridine rings suggest that iridium or ruthenium complexes could function as photosensitizers in photoredox catalysis, enabling novel transformations driven by visible light. researchgate.net
Polymerization Catalysis : Late transition metal complexes could be investigated as catalysts for olefin polymerization, where ligand architecture plays a crucial role in controlling the properties of the resulting polymer.
Deeper Molecular and Mechanistic Insights into Biological Activities
The pyrazole nucleus is a well-established pharmacophore found in numerous biologically active compounds, exhibiting a wide spectrum of activities including anti-inflammatory, anticancer, and antimicrobial effects. researchgate.netnih.govnih.gov
Structure-Activity Relationship (SAR) Studies : A systematic modification of the this compound scaffold is essential. This includes varying substituents on both the pyrazole and pyridine rings to build a comprehensive SAR profile. For instance, replacing the phenyl ring with pyridine rings has been shown to improve solubility in some related compounds. acs.org
Target Identification and Validation : Once potent analogs are identified, efforts should be directed toward identifying their specific molecular targets (e.g., enzymes, receptors) using techniques like affinity chromatography, proteomics, and genetic screening. Related 2-(1H-pyrazol-1-yl)pyridines have been identified as ALK5 inhibitors. researchgate.net
Mechanism of Action Studies : Elucidating the precise mechanism by which these compounds exert their biological effects is crucial. This involves a combination of biochemical assays, cell biology experiments, and structural biology to understand how they interact with their targets at a molecular level. Some pyrazole derivatives are known to impact cell membranes of bacteria, causing leakage of intracellular components. nih.gov
Development of Probes : The synthesis of radiofluorinated analogues, as has been done with related pyrazol-4-yl-pyridine derivatives for PET imaging of M4 receptors, could provide powerful tools for in vivo imaging and diagnostic applications. nih.gov
Development of Functional Materials with Tailored Properties
The ability of this compound to act as a versatile building block (tecton) in supramolecular chemistry and crystal engineering opens up possibilities for creating novel functional materials.
Metal-Organic Frameworks (MOFs) : The compound and its derivatives can be used as organic linkers to construct MOFs with tailored pore sizes and functionalities. These materials could have applications in gas storage, separation, and heterogeneous catalysis.
Luminescent Materials : Coordination complexes with metals like iridium, platinum, or lanthanides could exhibit interesting photoluminescent properties. researchgate.net Research could focus on tuning the ligand structure to achieve desired emission colors, quantum yields, and lifetimes for applications in organic light-emitting diodes (OLEDs) and chemical sensors.
Supramolecular Assemblies : The planar heterocyclic rings and potential for hydrogen bonding can be exploited to direct the self-assembly of molecules into well-defined supramolecular structures, such as tapes or networks, through C-H···N interactions. nih.govresearchgate.net
Advanced Computational Methodologies and Predictive Modeling
In silico techniques are invaluable for accelerating the research and development process, providing insights that can guide experimental work.
Quantum Chemical Calculations : Density Functional Theory (DFT) can be used to investigate the electronic structure, stability, and spectroscopic properties of the molecule and its metal complexes. mdpi.comresearchgate.net Such calculations can also elucidate reaction mechanisms and predict the reactivity of different sites on the molecule.
Molecular Docking and Dynamics : For biological applications, molecular docking can predict the binding modes of this compound derivatives within the active sites of target proteins. nih.gov Molecular dynamics simulations can then be used to assess the stability of these interactions over time.
Quantitative Structure-Activity Relationship (3D-QSAR) : By developing 3D-QSAR models, it is possible to correlate the structural features of a series of analogs with their biological activity. nih.gov These models can then be used to predict the potency of newly designed compounds, prioritizing the most promising candidates for synthesis.
| Computational Method | Application Area | Predicted Properties/Insights |
| Density Functional Theory (DFT) | Catalysis, Materials Science | Electronic structure, reactivity, spectroscopic properties. mdpi.comresearchgate.net |
| Molecular Docking | Medicinal Chemistry | Ligand binding modes, protein-ligand interactions. nih.gov |
| 3D-QSAR | Drug Discovery | Predictive models for biological activity, guiding new designs. nih.gov |
Interdisciplinary Research with Other Scientific Fields
The true potential of this compound will be realized through collaborations that bridge traditional scientific disciplines.
Bioinorganic Chemistry : The study of metal complexes of this ligand in biological systems could lead to the development of novel metallodrugs for cancer therapy or antimicrobial agents with unique mechanisms of action.
Chemical Biology : The development of fluorescently tagged or biotinylated derivatives could create chemical probes to study biological processes and identify new protein targets within living cells.
Supramolecular and Materials Chemistry : Collaboration between synthetic chemists and materials scientists is key to designing and fabricating advanced materials, such as sensors that use the specific coordination properties of the ligand to detect metal ions or other analytes.
By pursuing these diverse research avenues, the scientific community can significantly advance our understanding and application of this compound, transforming this versatile molecule into a valuable tool for innovation.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-((4-Iodo-1H-pyrazol-1-YL)methyl)pyridine, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, halogenated pyridine derivatives (e.g., 2-(bromomethyl)pyridine) may react with 4-iodo-1H-pyrazole under basic conditions. Optimization involves controlling stoichiometry, temperature (typically 60–80°C), and solvent polarity (e.g., DMF or THF). Catalysts like CuI or Pd-based systems may enhance efficiency. Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradient) is critical. Yield improvements require iterative adjustments to reaction time and inert atmospheres .
Q. How should researchers characterize this compound using spectroscopic techniques?
- Methodological Answer :
- 1H/13C NMR : Pyridine protons appear as deshielded signals (δ 7.5–8.5 ppm). The pyrazole ring’s protons resonate near δ 7.0–7.5 ppm, with coupling patterns confirming substitution.
- IR : Look for C=N stretches (~1570 cm⁻¹) and pyridine ring vibrations (~1600 cm⁻¹).
- Mass Spectrometry (EI-MS) : The molecular ion peak ([M]⁺) should match the calculated molecular weight (e.g., 315.09 g/mol). Fragmentation patterns (e.g., loss of iodine or pyrazole) validate the structure .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for handling solids or solutions.
- Storage : Store in airtight containers at 2–8°C, away from light and moisture.
- Hazard Mitigation : Avoid skin/eye contact (causes irritation; rinse with water for 15 minutes if exposed). For spills, use inert absorbents (e.g., vermiculite) and dispose as halogenated waste .
Advanced Research Questions
Q. How can the crystal structure of this compound be resolved, and what software is recommended?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is ideal. Use SHELXL for refinement:
Collect data on a diffractometer (Mo Kα radiation, λ = 0.71073 Å).
Index and integrate reflections using SHELXS.
Refine with SHELXL, applying anisotropic displacement parameters for non-H atoms.
- Key Parameters : Check R1/wR2 convergence (<5%), residual electron density (<1 eÅ⁻³), and hydrogen-bonding networks (e.g., C–H···N interactions). SHELXTL (Bruker AXS) provides user-friendly interfaces for macromolecular applications .
Q. What strategies address contradictions in spectroscopic vs. crystallographic data for this compound?
- Methodological Answer :
- Scenario : Discrepancies in bond lengths (NMR vs. XRD) may arise from dynamic effects (e.g., tautomerism).
- Resolution :
Perform variable-temperature NMR to detect conformational changes.
Compare XRD-derived torsion angles with DFT-optimized geometries (e.g., Gaussian09).
Validate hydrogen bonding via Hirshfeld surface analysis (CrystalExplorer) .
Q. How does the iodine substituent influence the compound’s electrochemical properties?
- Methodological Answer :
- Cyclic Voltammetry (CV) : Measure in anhydrous DMF (0.1 M TBAPF6) at 100 mV/s. The iodine atom’s electron-withdrawing effect lowers the HOMO energy, shifting oxidation potentials positively.
- DFT Calculations : Use B3LYP/6-31G(d) to correlate experimental redox potentials with frontier orbital energies. The iodine’s polarizability may enhance charge-transfer interactions in coordination complexes .
Q. What are the stability challenges under acidic/basic conditions, and how can degradation pathways be monitored?
- Methodological Answer :
- Stability Tests : Incubate in pH 2–12 buffers (37°C, 24 hrs). Monitor via HPLC (C18 column, acetonitrile/water gradient).
- Degradation Products : Likely include pyrazole ring cleavage or iodine displacement. LC-MS identifies fragments (e.g., m/z 145 for pyridine-CH2+).
- Mitigation : Avoid prolonged exposure to strong bases (risk of SN2 substitution) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
